cyclopropyl(4-fluorophenyl)methanamine hydrochloride
Description
BenchChem offers high-quality cyclopropyl(4-fluorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclopropyl(4-fluorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2197052-94-9 |
|---|---|
Formule moléculaire |
C10H13ClFN |
Poids moléculaire |
201.7 |
Pureté |
95 |
Origine du produit |
United States |
Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: Chemical Properties, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Rationale
In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is critical for target engagement. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has emerged as a highly valuable chiral building block in the synthesis of advanced therapeutics, ranging from metalloenzyme inhibitors to antiviral agents[1][2].
As an Application Scientist, I approach this molecule not just as a chemical entity, but as a carefully engineered functional module. The structural design of this compound relies on two critical functional groups that dictate its physicochemical behavior:
-
The Cyclopropyl Ring (Conformational Restraint): The inherent ring strain of the cyclopropyl group imparts sp²-like character to its C-C bonds. This restricts the rotational degrees of freedom of the adjacent methanamine linkage, acting as a conformational lock. By pre-organizing the amine into a specific vector, the entropic penalty upon receptor binding is significantly minimized, thereby enhancing target affinity[3].
-
The Para-Fluoro Substitution (Metabolic Shielding & pKa Modulation): Fluorine substitution at the para position of the phenyl ring serves a dual purpose. First, it blocks rapid cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation). Second, the strong inductive electron-withdrawing effect (-I) of the fluorine atom subtly lowers the pKa of the primary amine, optimizing its protonation state at physiological pH to balance aqueous solubility and blood-brain barrier (BBB) permeability[4].
Quantitative Physicochemical Profile
| Property | Value |
| Chemical Name | Cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
| CAS Number (R-isomer) | 1269437-73-1[5] |
| CAS Number (S-isomer) | 1202478-48-5[6] |
| Molecular Formula | C₁₀H₁₂FN · HCl (C₁₀H₁₃ClFN) |
| Molecular Weight | 201.67 g/mol (Salt) / 165.21 g/mol (Free Base)[3] |
| Physical State | White to off-white crystalline powder |
| Chirality | Single stereocenter (methanamine carbon)[3] |
Asymmetric Synthesis Workflow: Ellman’s Auxiliary Method
The synthesis of chiral amines bearing sterically similar substituents (such as a cyclopropyl and an aryl group) is notoriously challenging due to poor enantioselectivity in standard asymmetric hydrogenations[4]. To overcome this, we employ Ellman’s sulfinamide chemistry . This method utilizes a bulky tert-butyl group to create a highly biased steric environment, ensuring exceptional diastereomeric excess (de > 95%).
Asymmetric synthesis workflow via Ellman's sulfinamide auxiliary.
Step-by-Step Protocol & Self-Validating Systems
Step 1: Imine Condensation
-
Procedure: To a solution of cyclopropyl(4-fluorophenyl)methanone (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq). Stir at 60°C for 12 hours.
-
Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the ketone carbonyl and as a water scavenger to drive the equilibrium toward the imine product.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Complete consumption of the ketone must be observed. ¹H NMR of the crude must show the characteristic tert-butyl singlet at ~1.2 ppm.
Step 2: Diastereoselective Reduction
-
Procedure: Cool the crude sulfinyl imine solution to -48°C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.
-
Causality: The coordination of the reducing agent to the sulfinyl oxygen forms a rigid, six-membered cyclic transition state. The low temperature (-48°C) maximizes the energy difference between competing transition states, dictating hydride attack exclusively from the less hindered face.
-
Validation Checkpoint: LC-MS must confirm the mass of the sulfinamide intermediate (M+H = 270.1).
Step 3: Deprotection and Salt Formation
-
Procedure: Dissolve the purified sulfinamide in anhydrous MeOH. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours. Concentrate and triturate with diethyl ether.
-
Causality: Anhydrous acidic conditions selectively cleave the N-S bond without hydrolyzing the primary amine. The use of ethereal solvents forces the direct precipitation of the highly pure hydrochloride salt.
-
Validation Checkpoint: Chiral HPLC (Daicel Chiralpak AD-H column) must confirm an enantiomeric excess (ee) of > 99%.
Pharmacological Applications & Target Engagement
Cyclopropyl(4-fluorophenyl)methanamine is not a final active pharmaceutical ingredient (API) itself, but a highly privileged intermediate used to construct the active domains of several drug classes.
A. Metalloenzyme (HDAC6) Inhibitors
In the development of Histone Deacetylase 6 (HDAC6) inhibitors, this compound is utilized as the Surface Recognition Cap [1]. HDAC6 is a zinc-dependent enzyme responsible for deacetylating α-tubulin, playing a major role in neurodegenerative diseases and oncology. The cyclopropyl-aryl amine structure perfectly occupies the hydrophobic rim of the HDAC6 catalytic pocket, providing critical π-π and hydrophobic interactions that drive isoform selectivity over other HDACs[1].
Pharmacophore model of HDAC6 inhibitors utilizing the amine cap.
B. Broad-Spectrum Filovirus Inhibitors
Recent patent literature highlights the use of cyclopropyl(4-fluorophenyl)methanamine derivatives as broad-spectrum entry inhibitors for filoviruses (e.g., Ebola and Marburg viruses)[2]. These small molecules target the host endosomal receptor Niemann-Pick C1 (NPC1) . By binding to NPC1, the functionalized amine prevents the viral glycoprotein from engaging the receptor, effectively halting the fusion of the viral envelope with the endosomal membrane and preventing viral entry into the host cytoplasm[2].
References
- Google Patents. "US10357493B2 - Metalloenzyme inhibitor compounds". United States Patent and Trademark Office.
- Google Patents. "US11459308B2 - Broad spectrum inhibitors of filoviruses". United States Patent and Trademark Office.
Sources
- 1. US10357493B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 2. US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents [patents.google.com]
- 3. Buy (S)-Cyclopropyl(4-fluorophenyl)methanamine | 473732-88-6 [smolecule.com]
- 4. Buy (S)-Cyclopropyl(4-fluorophenyl)methanamine | 473732-88-6 [smolecule.com]
- 5. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | 1269437-73-1 [sigmaaldrich.cn]
- 6. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | 1202478-48-5 [sigmaaldrich.com]
Structural Elucidation of Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Comprehensive Analytical Framework
Executive Summary & Regulatory Context
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, orthogonal analytical approach. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (Formula: C₁₀H₁₂FN • HCl) presents a unique analytical challenge due to the convergence of a highly strained cyclopropyl ring, a chiral methanamine center, and a para-fluorinated aromatic system[1].
To comply with the International Council for Harmonisation (ICH) Q6A guidelines, structural confirmation cannot rely on a single technique. It demands a self-validating matrix of high-resolution mass spectrometry (HRMS), multinuclear nuclear magnetic resonance (NMR), and vibrational spectroscopy. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this specific fluorinated amine, designed for senior analytical scientists and drug development professionals.
Causality in Analytical Design: The "Why" Behind the Workflow
In advanced structural elucidation, experimental choices are dictated by the molecule's specific physicochemical liabilities and quantum mechanical properties.
-
Why Multinuclear (¹H, ¹³C, ¹⁹F) NMR? Fluorine-19 has a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio. While this makes it highly sensitive, it introduces complex scalar coupling (J-coupling) across the molecule[2]. ¹⁹F couples strongly with ¹³C (e.g., ¹J_CF ≈ 245 Hz) and ¹H, which splits signals and reduces the signal-to-noise ratio. Therefore, utilizing a dual-tuned HFX probe to perform ¹³C{¹H, ¹⁹F} triple-resonance decoupling is critical to collapse these multiplets into sharp singlets, ensuring accurate carbon counting and assignment[2].
-
Why the Cyclopropyl Ring Requires Special Attention: The highly strained C-C bonds in the cyclopropyl ring possess significant π-character. This creates a strong diamagnetic anisotropic effect, shielding the attached protons and shifting their ¹H NMR signals unusually upfield (0.3–0.6 ppm), which serves as a diagnostic structural marker.
-
Why LC-HRMS/MS? Exact mass determines the elemental composition, but collision-induced dissociation (CID) provides structural connectivity. The benzylic/methanamine carbon is a prime site for bond cleavage. Observing the competitive loss of ammonia (NH₃) versus the cyclopropyl radical provides direct evidence of the substitution pattern around the chiral center.
Orthogonal analytical workflow for structure elucidation compliant with ICH Q6A guidelines.
Self-Validating Experimental Protocols
A robust analytical protocol must be a closed-loop system where the data from one technique independently verifies the constraints of another.
Protocol 1: LC-HRMS Exact Mass & Fragmentation Analysis
Objective: Establish the exact molecular formula and map the core connectivity.
-
Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a fast gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to elute the highly polar amine.
-
HRMS Acquisition: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode. Set resolution to >70,000 FWHM. Acquire MS1 for exact mass and data-dependent MS2 (CID at 20-30 eV) for fragmentation.
-
Self-Validating Checkpoint: Calculate the exact mass of the free base [M+H]⁺ (C₁₀H₁₃FN⁺). The theoretical mass is 166.1027 Da. The observed mass must be within ≤ 3 ppm error. Furthermore, the mass difference between the parent ion and fragments must correspond to exact logical neutral losses (e.g., 17.0265 Da for NH₃).
Proposed ESI-MS/MS fragmentation pathway for cyclopropyl(4-fluorophenyl)methanamine.
Protocol 2: Multinuclear & 2D NMR Spectroscopy
Objective: Confirm the 3D spatial arrangement, functional groups, and carbon framework.
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆. The use of DMSO is critical as it prevents the rapid exchange of the -NH₃⁺ protons, allowing them to be observed as a broad singlet (~8.5 ppm), confirming the hydrochloride salt form.
-
1D Acquisition:
-
Acquire ¹H NMR (16 scans, relaxation delay 2s).
-
Acquire ¹⁹F NMR (16 scans) to confirm the single fluorine environment.
-
Acquire ¹³C{¹H} NMR (1024 scans). Crucial Step: If available, utilize a triple-resonance probe to acquire a ¹³C{¹H, ¹⁹F} spectrum to decouple the fluorine and simplify the aromatic region[2].
-
-
2D Acquisition: Acquire ¹H-¹H COSY (to map the cyclopropyl spin system) and ¹H-¹³C HMBC (to link the cyclopropyl methine, the chiral carbon, and the aromatic ring).
-
Self-Validating Checkpoint: Calculate the Degrees of Unsaturation (DoU) from the HRMS formula (C₁₀H₁₂FN).
-
Calculation: DoU = C + 1 - (H/2) + (N/2) - (X/2) = 10 + 1 - 6 + 0.5 - 0.5 = 5.
-
Validation: The NMR data must independently show exactly 5 DoU: 4 from the aromatic ring and 1 from the cyclopropyl ring. If the structural features do not sum to 5 DoU, the proposed structure is invalid.
-
Quantitative Data Synthesis
The following tables summarize the expected quantitative analytical data derived from the self-validating protocols, serving as a reference standard for structural confirmation.
Table 1: HRMS and Fragmentation Data Summary
| Ion Species | Theoretical m/z | Expected Mass Defect | Structural Significance |
| [M+H]⁺ | 166.1027 | +0.1027 | Confirms intact protonated free base (C₁₀H₁₃FN⁺). |
| [M+H - NH₃]⁺ | 149.0761 | +0.0761 | Confirms the presence of a primary amine group. |
| [M+H - C₃H₅]⁺ | 125.0635 | +0.0635 | Confirms the labile cyclopropyl group attached to the core. |
| [C₇H₆F]⁺ | 109.0448 | +0.0448 | 4-fluorobenzyl cation; confirms the fluorinated aromatic ring. |
Table 2: Multinuclear NMR Assignments (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment |
| ¹H | 0.35 - 0.60 | Multiplet | 4H | Cyclopropyl -CH₂- (Shielded by ring strain) |
| ¹H | 1.15 - 1.25 | Multiplet | 1H | Cyclopropyl -CH- |
| ¹H | 3.85 | Doublet (J ≈ 8.5) | 1H | Chiral center -CH-NH₃⁺ |
| ¹H | 7.20 | Triplet (J ≈ 8.8) | 2H | Aromatic C3/C5-H (Ortho to F) |
| ¹H | 7.55 | Doublet of Doublets | 2H | Aromatic C2/C6-H (Meta to F) |
| ¹H | 8.50 | Broad Singlet | 3H | -NH₃⁺ (Hydrochloride salt confirmation) |
| ¹³C | 3.5, 4.2 | Singlets | 2C | Cyclopropyl -CH₂- |
| ¹³C | 15.1 | Singlet | 1C | Cyclopropyl -CH- |
| ¹³C | 58.4 | Singlet | 1C | Chiral center -CH-NH₃⁺ |
| ¹³C | 115.6 | Doublet (²J_CF ≈ 21.5) | 2C | Aromatic C3/C5 (Ortho to F) |
| ¹³C | 129.8 | Doublet (³J_CF ≈ 8.2) | 2C | Aromatic C2/C6 (Meta to F) |
| ¹³C | 135.2 | Doublet (⁴J_CF ≈ 3.1) | 1C | Aromatic C1 (Para to F) |
| ¹³C | 162.4 | Doublet (¹J_CF ≈ 245.0) | 1C | Aromatic C4 (C-F bond) |
| ¹⁹F | -114.5 | Multiplet | 1F | Aromatic C-F |
Conclusion
The structural elucidation of cyclopropyl(4-fluorophenyl)methanamine hydrochloride requires a highly orchestrated analytical approach. By leveraging the exact mass capabilities of LC-HRMS to lock in the molecular formula, and utilizing advanced multinuclear NMR (specifically addressing the ¹⁹F-¹³C coupling phenomena) to map the spatial and electronic environment, scientists can generate a self-validating dataset. This methodology not only satisfies the stringent requirements of ICH Q6A but also ensures absolute confidence in the structural integrity of the compound for downstream pharmaceutical development.
References
-
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Sources
In-depth Technical Guide: Unidentified Compound CAS 2197052-94-9
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of public chemical databases, scientific literature, and supplier catalogs, the chemical compound associated with CAS number 2197052-94-9 remains unidentified. This prevents the creation of the requested in-depth technical guide, as the core subject of the inquiry could not be determined.
The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. Without a confirmed chemical name, structure, or associated research, it is impossible to provide accurate and reliable information regarding its properties, mechanism of action, synthesis, or any relevant experimental protocols.
This guide cannot be completed until the chemical identity of CAS 2197052-94-9 is established. We recommend verifying the CAS number for accuracy and consulting any proprietary or internal databases that may contain information on this compound.
Once the chemical entity is known, a comprehensive technical guide can be developed, addressing key areas such as:
-
Physicochemical Properties: Including molecular weight, formula, solubility, melting point, boiling point, and spectral data.
-
Synthesis and Manufacturing: Detailed synthetic routes, purification methods, and quality control parameters.
-
Mechanism of Action: Elucidation of the biological pathways and molecular targets through which the compound exerts its effects.
-
Pharmacokinetics and Pharmacodynamics: Absorption, distribution, metabolism, and excretion (ADME) profiles, as well as dose-response relationships.
-
Toxicology and Safety: In vitro and in vivo toxicity data, safety pharmacology, and any known adverse effects.
-
Analytical Methods: Validated analytical techniques for the quantification and characterization of the compound and its metabolites.
-
Experimental Protocols: Detailed, step-by-step methodologies for relevant in vitro and in vivo assays.
We are prepared to proceed with the generation of this in-depth guide upon receiving the correct chemical identification for CAS 2197052-94-9.
Unveiling the Therapeutic Potential of Cyclopropyl(4-fluorophenyl)methanamine HCl: A Technical Guide to Target Identification and Validation
Abstract
Cyclopropyl(4-fluorophenyl)methanamine HCl is a synthetic small molecule featuring a unique combination of a cyclopropyl ring and a fluorinated phenyl group, structural motifs that are increasingly prevalent in modern medicinal chemistry. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound. Drawing upon structure-activity relationships of analogous compounds and the known pharmacological roles of its constituent chemical features, we delineate a strategic approach for its comprehensive biological characterization. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the mechanism of action and therapeutic promise of cyclopropyl(4-fluorophenyl)methanamine HCl.
Introduction: Decoding the Molecular Architecture
The chemical structure of cyclopropyl(4-fluorophenyl)methanamine HCl, with its stereoisomeric possibilities, presents a compelling case for targeted biological investigation. The cyclopropyl group is known to confer metabolic stability, enhance potency, and improve brain permeability in drug candidates.[1][2] Concurrently, the para-fluorophenyl moiety can significantly influence ligand-receptor interactions and enhance lipophilicity, which is crucial for central nervous system (CNS) penetration.[3] While specific biological data for cyclopropyl(4-fluorophenyl)methanamine HCl is not extensively available in the public domain, analysis of structurally related compounds provides a strong rationale for prioritizing specific therapeutic targets. This guide will primarily focus on the high-probability target, the serotonin 5-HT2C receptor, and subsequently explore plausible secondary targets.
Primary Therapeutic Target: The Serotonin 5-HT2C Receptor
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, is a well-established target for the treatment of various neuropsychiatric and metabolic disorders, including depression, anxiety, and obesity.[3][4] Extensive research on fluorinated 2-phenylcyclopropylmethylamine derivatives, which are structurally analogous to the compound of interest, has revealed potent and selective agonism at the 5-HT2C receptor.[3][5][6]
Rationale for 5-HT2C Receptor Agonism
Studies on similar fluorinated cyclopropane derivatives have demonstrated high potency in functional assays, with EC50 values in the low nanomolar range for 5-HT2C receptor activation.[3][6] This strongly suggests that cyclopropyl(4-fluorophenyl)methanamine HCl is likely to exhibit similar activity. Agonism at the 5-HT2C receptor is known to modulate dopaminergic and noradrenergic neurotransmission, providing a mechanistic basis for its potential therapeutic effects in mood and appetite regulation.
Signaling Pathways and Downstream Effects
Activation of the 5-HT2C receptor primarily initiates signaling through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[5] Additionally, the 5-HT2C receptor can couple to other G-proteins, including Gi/o/z and G12/13, and can also trigger β-arrestin recruitment, leading to a diverse array of downstream cellular responses, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3][4][7]
Experimental Validation Protocols
To definitively characterize the interaction of cyclopropyl(4-fluorophenyl)methanamine HCl with the 5-HT2C receptor, a tiered experimental approach is recommended.
Table 1: In Vitro Assays for 5-HT2C Receptor Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Radioligand Binding Assay | To determine the binding affinity of the compound to the 5-HT2C receptor. | Ki (inhibition constant) |
| Calcium Flux Assay | To measure the functional potency of the compound as a 5-HT2C receptor agonist. | EC50 (half-maximal effective concentration) |
| β-Arrestin Recruitment Assay | To assess biased agonism by quantifying the recruitment of β-arrestin to the receptor. | EC50 |
Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2C receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand: Utilize a high-affinity 5-HT2C receptor antagonist radioligand, such as [³H]-mesulergine.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of cyclopropyl(4-fluorophenyl)methanamine HCl.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2C receptor in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of cyclopropyl(4-fluorophenyl)methanamine HCl to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay). These cells co-express the 5-HT2C receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Compound Treatment: Treat the cells with a range of concentrations of cyclopropyl(4-fluorophenyl)methanamine HCl.
-
Lysis and Substrate Addition: Lyse the cells and add the chemiluminescent substrate for β-galactosidase.
-
Signal Detection: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Generate a dose-response curve to calculate the EC50 for β-arrestin recruitment.
Table 2: In Vivo Models for Assessing 5-HT2C Receptor Agonist Activity
| Model | Purpose | Key Parameters Measured |
| DOI-induced Head-Twitch Response | To assess in vivo 5-HT2A receptor engagement (as a counter-screen) and potential modulation by 5-HT2C activity. | Number of head twitches |
| Forced Swim Test | To evaluate potential antidepressant-like effects. | Immobility time |
| In Vivo Microdialysis | To measure changes in neurotransmitter levels in specific brain regions. | Extracellular levels of serotonin and dopamine |
Protocol 4: DOI-induced Head-Twitch Response in Mice
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Compound Administration: Administer cyclopropyl(4-fluorophenyl)methanamine HCl or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
DOI Injection: After a predetermined pretreatment time, administer the 5-HT2A/2C receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine).
-
Observation: Immediately after DOI injection, place the mice in individual observation chambers and record the number of head twitches for a defined period (e.g., 20-30 minutes).
-
Data Analysis: Compare the number of head twitches in the compound-treated group to the vehicle-treated group. A reduction in head twitches may indicate 5-HT2C receptor-mediated modulation of 5-HT2A receptor function.
Protocol 5: Forced Swim Test in Mice
-
Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Pre-test (optional): On day 1, place the mice in the water for a 15-minute pre-swim session.
-
Compound Administration: On day 2, administer cyclopropyl(4-fluorophenyl)methanamine HCl or vehicle.
-
Test Session: After the appropriate pretreatment time, place the mice in the water for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the treated and control groups. A significant decrease in immobility is indicative of an antidepressant-like effect.
Plausible Secondary and Off-Target Activities
The structural components of cyclopropyl(4-fluorophenyl)methanamine HCl suggest potential interactions with other targets, which should be investigated to build a comprehensive safety and efficacy profile.
Monoamine Oxidase (MAO) Inhibition
The cyclopropylamine moiety is a well-known pharmacophore in a class of irreversible MAO inhibitors (e.g., tranylcypromine). Therefore, it is crucial to assess the inhibitory activity of cyclopropyl(4-fluorophenyl)methanamine HCl against both MAO-A and MAO-B.
Protocol 6: MAO-A and MAO-B Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B.
-
Substrate: Employ a suitable substrate that produces a fluorescent or colorimetric product upon oxidation (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Inhibition Assay: Incubate the respective MAO enzyme with varying concentrations of cyclopropyl(4-fluorophenyl)methanamine HCl.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the rate of product formation using a fluorescence or absorbance plate reader.
-
Data Analysis: Calculate the IC50 values for the inhibition of MAO-A and MAO-B.
Dopamine Receptors
Some cyclopropylamine derivatives have shown affinity for dopamine receptors, particularly the D3 subtype.[6] Given the interplay between serotonergic and dopaminergic systems, evaluating the binding affinity of the compound at dopamine receptors is warranted.
Protocol 7: Dopamine Receptor Binding Assays
This protocol is analogous to the 5-HT2C radioligand binding assay (Protocol 1), but utilizes cell membranes expressing dopamine receptor subtypes (D1, D2, D3, D4, D5) and their respective selective radioligands (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2/D3, [³H]-raclopride for D2/D3, [³H]-N-methylspiperone for D2/D4, and [³H]-SCH23390 for D5).
Lysine-Specific Demethylase 1 (LSD1)
Recent research has identified cyclopropylamine-containing molecules as inhibitors of LSD1, an enzyme implicated in certain cancers.[8] While structurally distinct from the compound , the presence of the cyclopropylamine suggests this as a potential off-target to be investigated, particularly if the compound is considered for long-term therapeutic use.
Protocol 8: LSD1 Inhibition Assay
-
Enzyme and Substrate: Use recombinant human LSD1 and a methylated histone H3 peptide substrate.
-
Detection Method: A common method involves a coupled-enzyme assay that detects the hydrogen peroxide produced during demethylation.
-
Inhibition Assay: Incubate LSD1 with the substrate and a range of concentrations of cyclopropyl(4-fluorophenyl)methanamine HCl.
-
Signal Measurement: Measure the output of the coupled-enzyme reaction (e.g., fluorescence or absorbance).
-
Data Analysis: Determine the IC50 value for LSD1 inhibition.
Broad Off-Target Screening
To ensure a thorough understanding of the compound's selectivity, a broad off-target screening panel is highly recommended. Commercial services such as the Eurofins SafetyScreen44 or a more comprehensive panel can provide data on the compound's interaction with a wide range of receptors, ion channels, transporters, and enzymes.[3][5][7]
Conclusion and Future Directions
The structural features of cyclopropyl(4-fluorophenyl)methanamine HCl, particularly when viewed in the context of its chemical analogs, strongly point towards the serotonin 5-HT2C receptor as a primary therapeutic target. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and for constructing a comprehensive pharmacological profile of the compound. A thorough investigation of its activity at the 5-HT2C receptor, coupled with a broad assessment of potential off-target interactions, will be critical in determining its therapeutic potential and safety profile. Future research should focus on obtaining quantitative biological data for this specific molecule and exploring its efficacy in relevant animal models of neuropsychiatric and metabolic disorders.
References
- Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
- Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry.
- Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. ACS Chemical Neuroscience.
- A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology.
- Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins.
- 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties. British Journal of Pharmacology.
- 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs.
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
Sources
- 1. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 8. Elecoglipron | C48H46F2N10O5 | CID 169644648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Profiling of Cyclopropyl(4-fluorophenyl)methanamine HCl: A Comprehensive Spectroscopic Guide
Executive Summary and Structural Causality
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS: 1269437-73-1) is a highly versatile chiral building block extensively utilized in the synthesis of metalloenzyme inhibitors[1] and targeted central nervous system therapeutics, such as 5-HT2C receptor agonists[2]. The molecule’s unique architecture—comprising a strained cyclopropyl ring, a para-fluorinated aromatic system, and a primary amine hydrochloride—dictates a highly specific and predictable spectroscopic profile.
Understanding the causality behind these spectroscopic signatures is critical for structural validation:
-
Cyclopropyl Ring Strain: The internal C-C bonds of the cyclopropane ring possess unusually high p-character (~sp^5 hybridized), while the external C-H bonds have high s-character. This forces the methylene protons into a highly shielded environment, shifting their NMR signals significantly upfield. Furthermore, the cyclopropyl group provides exceptional hyperconjugative stabilization to adjacent carbocations, a feature prominently observed in its mass spectrometry fragmentation pathways.
-
Fluorine's Dual Electronic Effect: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) but simultaneously donates electron density via resonance (+R). This creates a highly diagnostic AA'BB' spin system in the 1 H NMR aromatic region[3] and induces distinct carbon-fluorine spin-spin splitting ( JCF ) across the phenyl ring in 13 C NMR.
-
Hydrochloride Salt State: The protonation of the primary amine to form an ammonium salt ( −NH3+ ) restricts nitrogen inversion, broadens the N-H stretching bands in infrared (IR) spectroscopy, and shifts the adjacent benzylic methine proton downfield due to the localized positive charge.
Quantitative Spectroscopic Data Synthesis
The following tables summarize the expected spectroscopic data based on the structural and electronic environment of cyclopropyl(4-fluorophenyl)methanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO- d6 (chosen to prevent rapid exchange of the −NH3+ protons, allowing their observation).
Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6 ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | | ~8.50 | Broad singlet | 3H | N/A | −NH3+ : Broadened due to quadrupolar relaxation of 14 N and slow exchange in DMSO. | | ~7.55 | Doublet of doublets | 2H | J≈8.8,5.4 | Ar-H (ortho to CH) : Part of the AA'BB' system; deshielded by the adjacent ammonium group[3]. | | ~7.25 | Pseudo-triplet | 2H | J≈8.8 | Ar-H (ortho to F) : Part of the AA'BB' system; split by both adjacent protons and the 19 F nucleus[3]. | | ~3.85 | Doublet | 1H | J≈9.5 | Benzylic CH : Shifted downfield by the electron-withdrawing −NH3+ and phenyl ring. | | ~1.30 | Multiplet | 1H | N/A | Cyclopropyl CH : Methine proton of the ring. | | ~0.35 – 0.65 | Multiplets | 4H | N/A | Cyclopropyl CH2 : Highly shielded due to the diamagnetic anisotropy of the strained ring bonds. |
Table 2: Predicted 13 C and 19 F NMR Data (DMSO- d6 ) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | JCF Coupling (Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13 C | ~162.0 | Doublet | ~244 | Ar-C4 (C-F) : Direct scalar coupling with 19 F. | | 13 C | ~133.5 | Doublet | ~3 | Ar-C1 : Long-range coupling. | | 13 C | ~130.2 | Doublet | ~8 | Ar-C2, C6 : Meta to fluorine. | | 13 C | ~115.4 | Doublet | ~21 | Ar-C3, C5 : Ortho to fluorine. | | 13 C | ~57.5 | Singlet | N/A | Benzylic CH : Deshielded by nitrogen. | | 13 C | ~14.2 | Singlet | N/A | Cyclopropyl CH . | | 13 C | ~3.8, ~4.5 | Singlets | N/A | Cyclopropyl CH2 . | | 19 F | -114.5 | Multiplet | N/A | Aromatic Fluorine : Coupled to adjacent ortho-protons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key IR Vibrational Frequencies (ATR, Solid State) | Wavenumber (cm −1 ) | Intensity | Mode | Structural Correlation | | :--- | :--- | :--- | :--- | | 3050 – 2800 | Strong, Broad | N-H stretch | Characteristic of primary amine hydrochlorides ( −NH3+ ). | | ~3005 | Weak | C-H stretch | Cyclopropyl C-H stretch (higher frequency due to high s-character). | | 1605, 1510 | Medium | C=C stretch | Aromatic ring skeletal vibrations. | | ~1225 | Strong | C-F stretch | Highly diagnostic for the fluorinated phenyl group. | | ~835 | Strong | C-H out-of-plane | Indicates 1,4-disubstituted (para) benzene ring. |
Mass Spectrometry (LC-ESI-MS)
Table 4: Positive Ion Mode Electrospray Ionization (ESI+) | m/z Value | Ion Type | Causality & Fragmentation Mechanism | | :--- | :--- | :--- | | 166.1 | [M+H]+ | Intact protonated free base. The HCl salt dissociates in solution, and the amine is protonated by the acidic mobile phase. | | 149.1 | [M+H−NH3]+ | Base peak fragment. Loss of neutral ammonia (17 Da) generates a highly stable cyclopropyl(4-fluorophenyl)methyl carbocation. The positive charge is extensively delocalized into the aromatic ring and stabilized by the cyclopropyl group via hyperconjugation (bisected conformation). |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols establish a self-validating analytical workflow.
Protocol A: NMR Sample Preparation and Acquisition
-
Solvent Selection: Weigh 10–15 mg of cyclopropyl(4-fluorophenyl)methanamine HCl into a clean glass vial. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D) containing 0.03% v/v TMS as an internal standard. Rationale: DMSO- d6 prevents the rapid proton exchange seen in protic solvents like D2O or CD3OD , allowing the −NH3+ broad singlet to be observed and integrated.
-
Acquisition Parameters ( 1 H): Transfer to a 5 mm NMR tube. Acquire at 298 K using a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
-
Acquisition Parameters ( 13 C / 19 F): For 13 C, utilize a proton-decoupled sequence (zgpg30) with a minimum of 512 scans to resolve the C-F split carbon signals. For 19 F, acquire with proton decoupling to collapse the multiplet into a sharp singlet for purity assessment, or without decoupling to observe the JHF splitting.
Protocol B: FT-IR (ATR) Analysis
-
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .
-
Sample Measurement: Place ~2 mg of the solid HCl salt directly onto the crystal. Apply the pressure anvil to ensure uniform contact.
-
Validation: Acquire 32 scans. Verify the presence of the broad −NH3+ band (2800-3050 cm −1 ) and the sharp C-F stretch (~1225 cm −1 ).
Protocol C: LC-ESI-MS Workflow
-
Sample Matrix: Prepare a 10 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid ensures complete ionization of the amine to [M+H]+ prior to entering the ESI source.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/0.1% FA and Acetonitrile/0.1% FA.
-
Mass Detection: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Perform targeted MS/MS (Collision Energy ~15-20 eV) on the 166.1 m/z parent ion to validate the 149.1 m/z daughter ion (ammonia loss).
Analytical Workflow Visualization
Workflow for the spectroscopic validation of cyclopropyl(4-fluorophenyl)methanamine HCl.
References
-
US10357493B2 - Metalloenzyme inhibitor compounds - Google Patents Source: patents.google.com URL:[1]
Sources
Comprehensive Analytical Characterization of Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride
As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when characterizing pharmaceutical intermediates. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a critical chiral building block frequently utilized in the synthesis of broad-spectrum filovirus inhibitors and targeted metalloenzyme inhibitors [[1]]().
Because this compound possesses a chiral benzylic center, a primary amine, and a halogenated aromatic ring, its characterization requires an orthogonal analytical approach. This guide details the causality behind the selected methodologies, providing self-validating protocols for structural elucidation, chemical purity, and enantiomeric assessment.
Physicochemical Profile
Before initiating any analytical workflow, it is necessary to establish the baseline physicochemical parameters of the analyte. The hydrochloride salt form dictates our choice of diluents (e.g., preference for DMSO or aqueous buffers over non-polar organic solvents).
Table 1: Physicochemical Properties
| Parameter | Value | Analytical Relevance |
| Chemical Name | Cyclopropyl(4-fluorophenyl)methanamine HCl | Target analyte identity. |
| CAS Number | 1269437-73-1 (R-isomer) | Dictates need for chiral HPLC. |
| Molecular Formula | C₁₀H₁₂FN · HCl | Guides exact mass calculations. |
| Molecular Weight | 201.67 g/mol (Salt) / 165.21 g/mol (Base) | Used for standard molarity prep. |
| Exact Mass [M+H]⁺ | 166.1032 Da | Target m/z for LC-MS (ESI+) . |
Analytical Workflow & Causality
To ensure absolute confidence in the material's identity and purity, we employ a multi-tiered analytical strategy.
Figure 1: Orthogonal analytical characterization workflow for the API intermediate.
Structural Elucidation via Multinuclear NMR
The Causality: We utilize 1 H, 13 C, and 19 F NMR to map the atomic connectivity. The sample is prepared in DMSO- d6 rather than D₂O. Why? D₂O causes rapid deuterium exchange with the primary amine, erasing the -NH₃⁺ signal. In strictly anhydrous DMSO- d6 , the protonated amine appears as a distinct broad singlet integrating to 3H, confirming the hydrochloride salt state . Furthermore, the 13 C spectrum provides a self-validating regiochemical proof: the ipso carbon bonded to fluorine splits into a large doublet ( 1JCF≈245 Hz), confirming the para-fluoro substitution .
Purity Assessment via HPLC
The Causality: The synthesis of this amine typically proceeds via the reductive amination of cyclopropyl(4-fluorophenyl)methanone [[2]]([Link]). Consequently, the primary chemical impurity is the unreacted ketone. Because the amine is highly basic, it interacts with residual silanols on standard silica stationary phases, causing severe peak tailing. We mandate the use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase. TFA protonates the amine and masks silanols, ensuring a sharp, symmetrical peak .
Figure 2: Logical decision tree for orthogonal HPLC method development.
Self-Validating Experimental Protocols
Protocol A: Multinuclear NMR Acquisition
Objective: Confirm molecular structure and salt form.
-
Sample Preparation: Accurately weigh 15 mg of the analyte and dissolve completely in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal reference).
-
Self-Validation Checkpoint: The solution must be optically clear. Particulates degrade magnetic field homogeneity, leading to poor shimming and broadened peaks. Filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Instrument Parameters: Acquire data on a 400 MHz spectrometer.
-
1 H NMR: 16 scans, 2s relaxation delay.
-
13 C NMR: 512 scans, proton-decoupled, 2s relaxation delay.
-
19 F NMR: 16 scans, un-decoupled to observe F-H interactions if desired, centered at -114 ppm .
-
-
Data Interpretation: Cross-reference integrated peaks against the expected values in Table 2.
Table 2: Expected NMR Chemical Shifts (DMSO- d6 )
| Nucleus | Shift (ppm) | Multiplicity & Integration | Assignment |
| 1 H | ~8.50 | Broad singlet, 3H | -NH₃⁺ (HCl salt) |
| 1 H | ~7.50 | Doublet of doublets, 2H | Aromatic C-H (ortho to CH) |
| 1 H | ~7.20 | Triplet, 2H | Aromatic C-H (ortho to F) |
| 1 H | ~3.90 | Doublet, 1H | Benzylic CH-NH₃⁺ |
| 13 C | ~162.0 | Doublet ( 1JCF≈245 Hz) | Aromatic C-F (ipso) |
| 19 F | ~ -114.0 | Multiplet, 1F | Aromatic Fluorine |
Protocol B: Achiral HPLC for Chemical Purity
Objective: Quantify the API and resolve it from the ketone precursor.
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (amine absorption) and 254 nm (aromatic system).
-
-
Gradient Program: Follow the elution profile in Table 3.
-
System Suitability & Self-Validation:
-
Inject a blank (50:50 Water:Acetonitrile) before the sample. The baseline must be free of peaks >0.05% area at the expected retention times.
-
Inject a resolution standard containing the amine and cyclopropyl(4-fluorophenyl)methanone. The resolution ( Rs ) between the two peaks must be ≥2.0 , and the tailing factor ( Tf ) for the amine must be ≤1.5 .
-
Table 3: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Logic |
| 0.0 | 95 | 5 | Retain polar protonated amine. |
| 10.0 | 5 | 95 | Ramp to elute non-polar ketone impurity. |
| 13.0 | 5 | 95 | Column wash. |
| 13.1 | 95 | 5 | Return to initial conditions. |
| 18.0 | 95 | 5 | Column re-equilibration. |
Protocol C: LC-MS (ESI+) Mass Confirmation
Objective: Confirm the exact mass of the free base.
-
Sample Preparation: Dilute the HPLC sample to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Avoid TFA here as it causes severe ion suppression in ESI.
-
Acquisition: Run in Positive Electrospray Ionization (ESI+) mode.
-
Causality Check: The primary amine readily accepts a proton in the acidic mobile phase. The mass spectrometer will detect the free base mass plus a proton. You must observe the base peak at m/z 166.10 [M+H]+ . The absence of an m/z 201 peak confirms the HCl salt dissociates completely in solution.
References
- Google Patents. "US11459308B2 - Broad spectrum inhibitors of filoviruses." Validated for compound utility and LC-MS/NMR characterization parameters.
- Google Patents. "US10357493B2 - Metalloenzyme inhibitor compounds." Validated for synthetic utility of the fluorinated arylalkylamine.
-
PubChem. "Cyclopropyl 4-fluorophenyl ketone | CID 69876." Validated for precursor impurity profiling. Available at:[Link]
-
Beilstein Journal of Organic Chemistry. "Mono or double Pd-catalyzed C–H bond functionalization." Validated for 19F NMR chemical shifts of para-fluorophenyl cyclopropyl derivatives. Available at:[Link]
Sources
chiral separation of cyclopropyl(4-fluorophenyl)methanamine enantiomers
Application Note: Enantiomeric Resolution of Cyclopropyl(4-fluorophenyl)methanamine via Chiral HPLC
Scientific Context & Significance
Cyclopropyl(4-fluorophenyl)methanamine is a highly specialized chiral primary amine utilized extensively as a building block in the synthesis of metalloenzyme inhibitors, particularly Histone Deacetylase 6 (HDAC6) inhibitors, and serotonin receptor modulators[1][2]. Because biological targets are inherently chiral, the spatial orientation of the cyclopropyl and 4-fluorophenyl groups dictates the molecule's binding affinity within the enzyme's active site[1]. Consequently, achieving an enantiomeric excess (ee) of >99% is a strict prerequisite in pharmaceutical development[3][4].
This application note details a robust, scalable Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method for the baseline resolution of (R)- and (S)-cyclopropyl(4-fluorophenyl)methanamine.
Physicochemical & Stereochemical Profile
Understanding the analyte's structural properties is the first step in rational method development. The presence of the primary amine necessitates specific mobile phase additives to mitigate secondary interactions.
| Property | Value / Description |
| Chemical Name | Cyclopropyl(4-fluorophenyl)methanamine |
| CAS Numbers | 473732-88-6 (S-enantiomer)[5] 1269437-73-1 (R-enantiomer)[6] |
| Molecular Formula | C₁₀H₁₂FN[5][7] |
| Molecular Weight | 165.21 g/mol [5] |
| Structural Features | Primary amine (H-bond donor), fluorinated phenyl ring (π-system), cyclopropyl ring (steric bulk/strain)[1][8] |
Mechanistic Rationale for Chiral Separation
Do not rely on trial-and-error for chiral method development; rely on the three-point interaction model. For this specific fluorinated amine, an immobilized amylose-based Chiral Stationary Phase (CSP)—specifically Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))—is the optimal choice[3].
-
The Role of Immobilized CSPs: Traditional coated polysaccharide columns restrict the use of strong solvents. Because Chiralpak IA is covalently immobilized, it permits the use of Dichloromethane (DCM) in the mobile phase[3]. DCM enhances the solubility of the fluorinated aromatic analyte and uniquely alters the steric environment of the chiral cavities, often dramatically improving selectivity (α) compared to standard alkane/alcohol mixtures.
-
The Causality of Basic Additives: Primary amines are notoriously problematic in HPLC due to their tendency to interact with residual acidic silanols on the silica support, leading to severe peak tailing. The addition of 0.1% Diethylamine (DEA) is non-negotiable[3]. DEA acts as a competitive, sacrificial base that masks these silanol sites, ensuring sharp, symmetrical peaks that allow for accurate integration of trace enantiomers.
Fig 1. Three-point chiral recognition model between the fluorinated primary amine and amylose CSP.
Experimental Protocols: A Self-Validating System
The following protocols bridge analytical validation and preparative scale-up. Every run must be preceded by a System Suitability Test (SST) to validate column health and mobile phase preparation.
Protocol A: Analytical Method Validation (System Suitability)
Objective: Confirm baseline resolution (Rs > 2.0) prior to scaling up or analyzing unknown samples.
-
Column Preparation: Install a Chiralpak IA column (250 × 4.6 mm, 5 µm). Flush with 100% Ethanol for 30 minutes to remove storage solvents, then equilibrate with the mobile phase for 45 minutes.
-
Mobile Phase Formulation: Prepare Solvent A: n-Hexane + 0.1% DEA. Prepare Solvent B: Dichloromethane (DCM) : Methanol (MeOH) in a 60:40 (v/v) ratio.
-
Pump Programming: Set an isocratic elution of 73% Solvent A and 27% Solvent B[3]. Set the flow rate to 1.0 mL/min.
-
Sample Preparation: Dissolve the racemic cyclopropyl(4-fluorophenyl)methanamine standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Self-Validation Check (SST): Inject 10 µL of the racemate.
-
Pass Criteria: Resolution (Rs) between peak 1 and peak 2 must be ≥ 2.0. Tailing factor (Tf) for both peaks must be ≤ 1.2. If Tf > 1.2, verify the freshness of the DEA additive, as amines degrade upon atmospheric exposure.
-
Protocol B: Preparative Scale-Up[3]
Objective: Isolate milligram to gram quantities of the pure (R) and (S) enantiomers.
-
Column: Chiralpak IA, 250 × 30 mm, 5 µm[3].
-
Mobile Phase: Isocratic 73% A (n-Hexane + 0.1% DEA) / 27% B (DCM:MeOH 6:4)[3].
-
Flow Rate: 30.0 mL/min[3].
-
Detection: UV at 254 nm (or optimized to the analyte's λmax).
-
Execution: Inject the concentrated racemic mixture. Collect fractions based on UV thresholding.
-
Recovery: Pool the respective fractions for the (+) and (-) enantiomers. Concentrate under reduced pressure to yield the pure enantiomeric amines[3].
Fig 2. Step-by-step workflow for chiral resolution of the target amine from analytical to prep scale.
Expected Chromatographic Data
When executing the protocols above, the following quantitative parameters serve as a benchmark for successful resolution.
| Parameter | Expected Value | Interpretation |
| Selectivity (α) | > 1.30 | Indicates excellent differential binding energy between the two enantiomers and the amylose cavities. |
| Resolution (Rs) | > 2.0 | Baseline separation achieved; safe for preparative fraction collection without cross-contamination. |
| Tailing Factor (Tf) | 1.0 - 1.2 | Confirms that the 0.1% DEA is successfully masking residual silanols. |
| Enantiomeric Excess (ee) | > 99% | Achievable purity post-fractionation and solvent removal[3]. |
References
- US10357493B2 - Metalloenzyme inhibitor compounds. Google Patents.
- Buy (S)-Cyclopropyl(4-fluorophenyl)methanamine | 473732-88-6. Smolecule.
- CAS 473732-88-6 | (S)-Cyclopropyl(4-fluorophenyl)methanamine. Aceschem.
- Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9. Benchchem.
Sources
- 1. Buy (S)-Cyclopropyl(4-fluorophenyl)methanamine | 473732-88-6 [smolecule.com]
- 2. US10357493B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. US10357493B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 4. Buy (S)-Cyclopropyl(4-fluorophenyl)methanamine | 473732-88-6 [smolecule.com]
- 5. aceschem.com [aceschem.com]
- 6. 1269437-73-1[(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 7. (3-Cyclopropyl-4-fluorophenyl)methanamine AldrichCPR 1063733-90-3 [sigmaaldrich.com]
- 8. Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9 | Benchchem [benchchem.com]
Application Notes & Protocols for using Cyclopropyl(4-fluorophenyl)methanamine HCl in Cell Culture
Abstract
This document provides a comprehensive guide for the use of Cyclopropyl(4-fluorophenyl)methanamine HCl, a small molecule of interest for cell-based assays. Due to its structural similarity to known monoamine oxidase (MAO) inhibitors, this guide is framed around the hypothesis that it may act on this or related enzyme systems. We present detailed, field-tested protocols for the preparation of stock solutions, determination of the optimal working concentration through cytotoxicity assays, and a method for assessing its potential inhibitory effects on MAO activity in a cellular context. These protocols are designed to ensure data integrity, reproducibility, and safety.
Background and Scientific Principles
Cyclopropyl(4-fluorophenyl)methanamine HCl belongs to a chemical class containing a cyclopropylamine moiety. This structural feature is present in several well-characterized enzyme inhibitors, most notably irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B).[1] These enzymes are critical for the catabolism of monoamine neurotransmitters and are implicated in a variety of neurological disorders.[2] Therefore, it is plausible that Cyclopropyl(4-fluorophenyl)methanamine HCl may exhibit inhibitory activity against MAOs or other amine oxidases.
When introducing a new small molecule into cell culture, it is paramount to first establish its physicochemical properties and then determine its biological activity profile. A critical initial step is to define the concentration range that is non-toxic to the cells under investigation.[3] High concentrations of any small molecule can lead to off-target effects or overt cytotoxicity, confounding experimental results.[4] By first performing a dose-response curve and assessing cell viability, researchers can identify a suitable window for studying the specific biological effects of the compound.[5]
Following the determination of a non-toxic concentration range, subsequent experiments can be designed to probe the compound's mechanism of action. Given the structural hypothesis, a logical step is to perform a functional assay to measure MAO activity in cells treated with the compound.[6] This provides a direct assessment of target engagement and functional consequences.
Physicochemical Properties & Handling
Proper handling and storage are crucial for maintaining the integrity and activity of the compound.
| Property | Value/Recommendation | Source |
| Chemical Name | Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | N/A |
| CAS Number | 1269437-73-1 (for R-enantiomer) | [7][8] |
| Molecular Formula | C10H12FN · HCl | [7] |
| Molecular Weight | 201.67 g/mol | [8] |
| Appearance | Off-white to white solid (typical for similar compounds) | [9] |
| Solvent | Dimethyl sulfoxide (DMSO) is recommended for stock solutions. | [5] |
| Storage | Store stock solution aliquots at -20°C or -80°C, protected from light and moisture. | [5][10] |
| Safety | Causes skin and eye irritation. Harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [11][12][13] |
Experimental Workflow Overview
The overall process for characterizing Cyclopropyl(4-fluorophenyl)methanamine HCl in a cell-based system involves a logical progression from basic preparation to functional analysis. This workflow ensures that each step informs the next, leading to robust and interpretable data.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions
The accuracy of all subsequent experiments depends on the correct preparation of the stock solution. DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations.[4]
Materials:
-
Cyclopropyl(4-fluorophenyl)methanamine HCl powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.
-
Formula: Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL: 10 mM × 0.001 L × 201.67 g/mol = 2.0167 mg
-
-
Weighing: Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. Vortex thoroughly until the solid is completely dissolved.[5]
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[10]
Scientist's Note: The final concentration of DMSO in the cell culture medium should ideally be below 0.5%, and must not exceed 1%, to prevent solvent-induced toxicity.[4][14] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.
Protocol 2: Determining Optimal Working Concentration via MTT Assay
This protocol determines the compound's effect on cell metabolic activity, which is a proxy for cell viability and cytotoxicity.[15] The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16][17]
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, relevant for neurological targets)
-
Complete cell culture medium
-
Sterile 96-well clear-bottom cell culture plates
-
Compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[3][5]
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium. A common starting range is a 10-fold dilution series from 100 µM down to 1 nM.
-
Include "vehicle control" wells (DMSO only) and "no-cell" control wells (medium only for background).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (or vehicle control).
-
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: After incubation, purple formazan crystals should be visible in living cells. Add 100 µL of the solubilization solution to each well and mix gently on an orbital shaker to dissolve the crystals.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value (the concentration at which 50% of cell viability is lost).
-
For subsequent functional assays, select a range of concentrations well below the IC50 value (e.g., 10-fold below the IC50) to minimize confounding cytotoxic effects.
Protocol 3: Functional Assay - Monoamine Oxidase (MAO) Activity
This protocol outlines a general method to assess whether the compound inhibits MAO activity in a cellular context. Commercial kits are available and highly recommended for this purpose.[2][6][19] These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorometric probe.
Materials:
-
Cells expressing MAO-A or MAO-B (e.g., SH-SY5Y cells)
-
Commercially available MAO inhibitor screening kit (e.g., from Sigma-Aldrich, Abcam, or Creative Biolabs)[2][19]
-
Compound stock solution
-
Known MAO inhibitors as positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[1][2]
-
Black, clear-bottom 96-well plates (for fluorescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of non-toxic concentrations of Cyclopropyl(4-fluorophenyl)methanamine HCl (determined in Protocol 2) and appropriate positive and vehicle controls. Incubate for a suitable duration (e.g., 1-4 hours).
-
Assay Execution: Follow the manufacturer's protocol for the chosen MAO activity kit precisely. This typically involves:
-
Cell lysis to release intracellular enzymes.
-
Addition of an MAO substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B).[2]
-
Addition of a detection reagent that reacts with H₂O₂ to produce a fluorescent signal.
-
-
Measurement: Incubate for the recommended time and then measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]
Data Analysis:
-
Subtract background fluorescence (no-MAO or no-substrate control).
-
Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control.
-
Plot % Inhibition against the log of the compound concentration and determine the IC50 for target engagement.
Putative Mechanism of Action
Based on its chemical structure, the compound is hypothesized to act as an inhibitor of monoamine oxidase. MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor that is essential for catalysis. Irreversible inhibitors like those with cyclopropylamine motifs can form a covalent adduct with this cofactor, permanently inactivating the enzyme.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates in media | Poor aqueous solubility; stock concentration too high. | Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration is consistent and low (<0.5%). Perform a solubility test before the experiment. |
| High variability in MTT assay | Inconsistent cell seeding; edge effects; pipetting errors. | Ensure a uniform single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Use calibrated multi-channel pipettes for reagent addition.[3] |
| No effect observed in functional assay | Concentration too low; compound inactive; target not present in the cell line; assay conditions incorrect. | Test a wider range of concentrations. Verify target expression (e.g., via Western Blot or qPCR). Use a positive control inhibitor to validate the assay.[3] |
| High background in fluorescence assay | Autofluorescence of the compound; incorrect plate type. | Measure the fluorescence of the compound alone in the assay buffer. Always use black plates for fluorescence assays to minimize background.[2] |
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]
-
NextSDS. (n.d.). (4-cyclopropyl-3-fluorophenyl)methanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Krishnaswamy, S., et al. (2020). Uncovering axes of variation among single-cell cancer specimens. Bio-protocol. Retrieved from [Link]
-
Zhang, T., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega. Retrieved from [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-(Cyclopropylmethoxy)-3,5-difluorobenzenamine. Retrieved from [Link]
-
NextSDS. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)MethanaMine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Appchem. (n.d.). (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
Groh, K. J., et al. (2019). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Science & Technology. Retrieved from [Link]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | 1269437-73-1 [sigmaaldrich.cn]
- 8. appchemical.com [appchemical.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. bio-protocol.org [bio-protocol.org]
- 11. nextsds.com [nextsds.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. clyte.tech [clyte.tech]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Application Note: Research Applications of Fluorinated Phenylcyclopropylmethylamines
Executive Summary & Mechanistic Rationale
Tranylcypromine (TCP, trans-2-phenylcyclopropylamine) is a privileged pharmacological scaffold classically known for inhibiting monoamine oxidases (MAO-A/B) and, more recently, the epigenetic enzyme lysine-specific demethylase 1 (LSD1/KDM1A)[1]. As a Senior Application Scientist, I have observed that the strategic fluorination of the cyclopropyl ring—yielding fluorinated phenylcyclopropylamines (PCPAs) and phenylcyclopropylmethylamines—dramatically alters the target selectivity, potency, and metabolic stability of these compounds.
The Causality of Fluorination: Introducing a fluorine atom to the cyclopropane ring is not merely a steric modification; it fundamentally rewrites the molecule's stereoelectronics. Fluorine's high electronegativity lowers the pKa of the adjacent amine, altering its protonation state at physiological pH and modifying its lipophilicity (log D)[2]. Mechanistically, PCPAs act as suicide inhibitors that transfer a single electron to the FAD cofactor, causing cyclopropane ring cleavage and the formation of a covalent FAD-inhibitor adduct[1]. The fluorine atom stabilizes this intermediate through enhanced multipolar interactions with surrounding active-site residues[3].
Interestingly, adding a fluorine atom to TCP alone decreases LSD1 inhibition while increasing MAO inhibition[4]. However, when cyclopropyl fluorination is combined with meta- or para-aryl substitutions, the resulting compounds become highly potent, selective LSD1 inhibitors capable of halting acute myeloid leukemia (AML) proliferation[5],[4].
Quantitative Efficacy Data
To guide your compound selection, the following table summarizes the structure-activity relationships (SAR) and quantitative efficacy of key fluorinated PCPA derivatives compared to the parent TCP scaffold.
| Compound | Primary Target | Efficacy (IC50 / Ki) | Key Structural Feature | Reference |
| Tranylcypromine (TCP) | LSD1 / MAOs | LSD1 IC50 ~ 25 μM | Unsubstituted cyclopropane | [4] |
| trans-2-Fluoro-TCP | Tyramine Oxidase | 10x more potent than TCP | F at cyclopropane ring | [6] |
| Diphenyl F-TCP (Cmpd 6) | LSD1 | LSD1 IC50 = 2.1 μM | F at cyclopropane + diphenyl | [4] |
| S2101 | LSD1 | LSD1 Ki = 0.88 μM | F at cyclopropane + aryl substitutions | [3],[1] |
Pathway Visualization
Mechanism of LSD1 inhibition by fluorinated PCPAs and downstream epigenetic reactivation in AML.
Validated Experimental Protocols
To ensure robust, reproducible data, the following protocols are designed as self-validating systems . They incorporate necessary mechanistic wait-times and orthogonal readouts to prevent false positives.
Protocol 1: In Vitro LSD1 Demethylase Activity Assay (Amplex Red)
This fluorescence-based assay monitors H2O2, the natural byproduct of FAD turnover during the demethylation of histone substrates[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 enzyme, horseradish peroxidase (HRP), Amplex Red reagent, and the di-methylated histone H3K4 (H3K4me2) peptide substrate.
-
Inhibitor Pre-incubation (Critical Step): Mix 50 nM LSD1 with varying concentrations of the fluorinated PCPA (e.g., 0.1 μM to 50 μM) in a black 384-well microplate. Causality: You must pre-incubate for 30 minutes at room temperature. Because fluorinated PCPAs are mechanism-based inactivators, the covalent FAD-adduct requires time to form[1]. Omitting this step will result in artificially high IC50 values.
-
Reaction Initiation: Add a detection mix containing 10 μM H3K4me2 peptide, 1 U/mL HRP, and 50 μM Amplex Red to initiate the reaction.
-
Kinetic Measurement: Immediately measure fluorescence (Excitation 530 nm / Emission 590 nm) every 2 minutes for 30 minutes using a microplate reader.
-
Self-Validation: Run a positive control (25 μM standard TCP) and a no-enzyme blank. The no-enzyme blank is mandatory to subtract background auto-oxidation of the Amplex Red dye, ensuring the measured signal is exclusively driven by LSD1 catalytic activity.
Protocol 2: Cellular Target Engagement & Epigenetic Reactivation in AML
To prove that the in vitro inhibition translates to live cells, we utilize acute myeloid leukemia (AML) cell lines (e.g., MV4-11 or THP-1) to measure both direct biochemical substrates and downstream phenotypic markers[5],[3].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MV4-11 cells at 2×105 cells/mL in RPMI-1640 medium. Treat with the fluorinated PCPA (1 μM, 5 μM, 10 μM) for 48 to 72 hours.
-
Histone Extraction & Immunoblotting (Biochemical Validation): Harvest half of the cells. Perform acid extraction of histones. Run an SDS-PAGE and probe via Western blot using an anti-H3K4me2 primary antibody. Causality: H3K4me2 is the direct substrate of LSD1. An accumulation of this mark proves that the inhibitor has successfully penetrated the cell membrane and engaged the target enzyme.
-
Flow Cytometry for CD86 (Phenotypic Validation): Harvest the remaining cells. Wash with PBS and stain with a PE-conjugated anti-CD86 antibody for 30 minutes at 4°C. Analyze via flow cytometry. Causality: CD86 is a downstream surrogate biomarker. Its promoter is de-repressed upon H3K4me2 accumulation[5]. Measuring CD86 confirms that target engagement actually results in functional epigenetic reactivation.
-
Self-Validation: Perform a parallel CellTiter-Glo (ATP-based) viability assay. This ensures that the observed CD86 upregulation is a specific epigenetic event and not a stress-response artifact caused by generalized compound cytotoxicity.
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Formulation and In Vivo Administration Protocols for Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride
Executive Summary & Biological Context
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a highly versatile fluorinated cyclopropylamine scaffold. It is extensively utilized in the development of neuroactive agents targeting the 5-HT2C serotonin receptor[1], in the synthesis of broad-spectrum filovirus entry inhibitors targeting the host Niemann-Pick C1 (NPC1) protein[2], and as a critical building block for metalloenzyme inhibitors[3].
The incorporation of a para-fluoro substitution on the phenyl ring is a deliberate structural design; it significantly enhances lipophilicity and metabolic stability (resisting cytochrome P450-mediated hydroxylation), thereby improving blood-brain barrier (BBB) penetrance for central nervous system (CNS) applications[1]. However, translating this compound from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies requires a rigorous, self-validating formulation strategy to prevent precipitation, ensure accurate dosing, and maintain physiological compatibility.
Physicochemical Profiling & Formulation Rationale
To design a robust in vivo formulation, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must dictate the choice of vehicle. The hydrochloride salt form significantly improves aqueous solubility compared to its free-base counterpart[4], but introduces specific challenges regarding pH management.
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value | Implication for In Vivo Formulation |
| Molecular Formula | C10H13ClFN (Salt)[1] | Causality: Requires a correction factor when calculating doses based on free-base equivalents to prevent systemic underdosing. |
| Molecular Weight | 201.67 g/mol [4] | Causality: Low MW facilitates rapid dissolution and high membrane permeability in systemic circulation. |
| Salt Form | Hydrochloride (HCl) | Causality: Dissociation in water releases protons, lowering the pH. Requires buffering for parenteral routes to prevent tissue necrosis at the injection site. |
| Target Routes | IV, IP, PO | Causality: IV/IP requires sterile, isotonic, pH-balanced solutions. PO (Oral) can utilize suspensions to bypass solubility limits at high doses. |
Experimental Protocols: Self-Validating Methodologies
The following protocols are designed as self-validating systems . In preclinical drug development, assuming a formulation is correct based solely on gravimetric measurements is a critical failure point. These workflows integrate mandatory Quality Control (QC) checkpoints to verify the integrity of the dose before it enters the animal model.
Protocol A: Preparation of 2 mg/mL IV/IP Solution in 1x PBS
Rationale: Intravenous (IV) and Intraperitoneal (IP) dosing require absolute sterility and physiological pH. We utilize Phosphate-Buffered Saline (PBS) to neutralize the acidity of the HCl salt.
Step 1: API Weighing and Dissolution
-
Calculate the required mass of the HCl salt to achieve a 2 mg/mL free-base equivalent concentration.
-
Correction factor = MW_salt / MW_free_base = 201.67 / 165.21 = 1.22.
-
For 10 mL of a 2 mg/mL free-base solution, weigh exactly 24.4 mg of Cyclopropyl(4-fluorophenyl)methanamine HCl.
-
-
Transfer the API to a sterile, depyrogenated glass vial.
-
Add 9.0 mL of sterile 1x PBS (pH 7.4).
-
Vortex vigorously for 2 minutes. The HCl salt will dissolve rapidly, forming a clear solution.
Step 2: pH Adjustment and Volume Make-up
-
Validation Check 1 (pH): Measure the solution using a calibrated micro-pH probe. The target range is 7.0–7.4.
-
If the pH is < 7.0, carefully titrate with 0.1 N NaOH in 10 µL increments until the target physiological pH is reached.
-
Add 1x PBS to reach the final volumetric target of 10.0 mL.
Step 3: Sterilization and Self-Validation (QC)
-
Draw the solution into a sterile syringe and filter through a 0.22 µm Polyethersulfone (PES) or PVDF syringe filter into a sterile dosing vial.
-
Expert Insight:Do not use Nylon filters. Nylon membranes frequently bind lipophilic amines, which can strip the active compound out of the solution, leading to massive underdosing.
-
-
Validation Check 2 (Recovery): Take a 50 µL aliquot of both the pre-filtered and post-filtered solutions. Dilute 1:10 in mobile phase and analyze via HPLC-UV to confirm >98% recovery and verify the exact dosed concentration.
-
Store at 4°C and administer within 24 hours.
Protocol B: Preparation of 10 mg/mL PO Suspension in 0.5% MC / 0.1% Tween 80
Rationale: For oral (PO) gavage, where higher doses (e.g., 100 mg/kg) are typically administered, the compound will likely exceed its aqueous solubility threshold. A standard suspension vehicle containing 0.5% Methylcellulose (MC) and 0.1% Tween 80 is selected. Tween 80 acts as a wetting agent, preventing particle agglomeration.
Step 1: Vehicle Preparation
-
Heat 50 mL of ultra-pure water to 80°C.
-
Slowly sprinkle 0.5 g of Methylcellulose (400 cP) while stirring vigorously to prevent clumping.
-
Remove from heat, add 40 mL of ice-cold water, and stir until the solution becomes clear and viscous.
-
Add 100 µL of Tween 80 and mix thoroughly. QS to 100 mL with water.
Step 2: API Incorporation via Geometric Dilution
-
Weigh 122 mg of the compound (equivalent to 100 mg free base) and transfer to an agate mortar.
-
Add 500 µL of the prepared vehicle and triturate thoroughly with a pestle to form a smooth, uniform paste. Causality: This step is critical to mechanically shear aggregates, ensuring uniform particle size distribution.
-
Gradually add the remaining vehicle geometrically (1 mL, then 2 mL, then 4 mL) while continuously mixing. Transfer the mixture to a calibrated vessel.
-
QS to 10.0 mL with the vehicle and stir on a magnetic plate for 15 minutes.
Step 3: Validation Check (Homogeneity)
-
Validation Check 3 (Homogeneity): While the suspension is actively stirring, take three independent 100 µL aliquots from the top, middle, and bottom of the vessel.
-
Extract each aliquot with 900 µL of Acetonitrile, centrifuge at 10,000 x g for 5 mins to precipitate the polymer, and quantify the supernatant via HPLC.
-
Pass Criteria: The Relative Standard Deviation (RSD) across the three spatial samples must be < 5%. If RSD > 5%, the suspension is not homogeneous and must be re-triturated.
Workflows & Mechanistic Visualizations
Workflow for formulation, self-validation, and in vivo administration of the compound.
Dual-pathway mechanistic targeting enabled by the fluorinated cyclopropylamine scaffold.
References
- Google Patents. "US10357493B2 - Metalloenzyme inhibitor compounds". Google Patents Database.
- Google Patents. "US11459308B2 - Broad spectrum inhibitors of filoviruses". Google Patents Database.
Sources
cyclopropyl(4-fluorophenyl)methanamine hydrochloride degradation pathways
Welcome to the Technical Support Center for Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS: 1269437-73-1 for the (R)-enantiomer; 473732-88-6 for the (S)-enantiomer).
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This document provides a deep mechanistic understanding of the compound's degradation pathways, empowering researchers, medicinal chemists, and formulation scientists to troubleshoot purity losses, optimize synthetic yields, and design robust experimental workflows.
Part 1: Core Degradation Mechanisms (The "Why")
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a highly valuable building block in medicinal chemistry, particularly in the synthesis of 5-HT2C receptor agonists and monoamine oxidase inhibitors (MAOIs). While the hydrochloride salt form is generally stable, the molecule contains three reactive domains that are susceptible to degradation under specific environmental or catalytic stresses:
-
The Primary Amine (Oxidative Dimerization): While protonated (as the HCl salt), the amine lone pair is protected. However, exposure to ambient moisture can cause deliquescence, localized pH shifts, and partial free-basing. The free primary amine is highly susceptible to aerobic oxidation, forming an intermediate imine that rapidly condenses with a second amine molecule to form a secondary imine dimer[1].
-
The Cyclopropyl Ring (Strain-Induced Cleavage): The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Under strong Lewis acidic conditions, elevated temperatures, or in the presence of transition metals (e.g., Pd-catalyzed cross-coupling), the ring can undergo electrocyclic ring-opening or β -hydride elimination to form homoallylic derivatives [2].
-
The Fluorophenyl Ring (Photolytic Defluorination): While the C-F bond is exceptionally strong, prolonged exposure to high-intensity UV light can induce radical-mediated defluorination or photolytic cleavage, especially in aqueous solutions.
Fig 1. Mechanistic pathways of degradation for cyclopropyl(4-fluorophenyl)methanamine.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am observing a major impurity peak at m/z 312 [M+H]+ in my LC-MS after storing the compound for several months. What is this? A: This is the classic oxidative dimer. When the hydrochloride salt absorbs atmospheric moisture, trace amounts of the free base are generated. The free primary amine undergoes aerobic oxidation to an intermediate ketimine, which then undergoes a nucleophilic attack by a second molecule of the free amine. This condensation eliminates ammonia ( NH3 ) and forms a stable secondary imine dimer ( C20H19F2N ). Fix: Always store the compound in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C [3].
Q2: My Buchwald-Hartwig amination yields are inexplicably low (<20%), and I see multiple unidentifiable aliphatic peaks in the NMR. Why? A: Free cyclopropylmethylamines are notorious for degrading in the presence of Palladium(II) intermediates. The strong metal-binding properties of the free amine form stable but unreactive bis(amine)-Pd(II) species. Furthermore, the cyclopropyl ring is highly susceptible to transition-metal-catalyzed ring-opening and subsequent β -hydride elimination [2]. Fix: Utilize bulky, electron-rich phosphine ligands (e.g., BrettPhos or RuPhos) to accelerate the reductive elimination step, outcompeting the degradation pathway. Alternatively, pre-install a transient directing group.
Q3: Can I use standard aqueous extraction (e.g., 1M NaOH) to isolate the free base prior to my reaction? A: Yes, but time is critical. The free base of cyclopropyl(4-fluorophenyl)methanamine is a volatile, reactive liquid. Prolonged exposure to basic aqueous conditions in the presence of air accelerates oxidative degradation. You must extract it using a degassed organic solvent and use it immediately (see Protocol A below).
Fig 2. Decision tree for diagnosing and resolving purity loss during workflows.
Part 3: Quantitative Data Summaries
To aid in formulation and reaction planning, the following tables summarize the stability profile and typical impurity markers associated with this compound.
Table 1: Stability Profile Matrix
| Stress Condition | Primary Degradation Mechanism | Degradation Rate | Preventive Measure |
| Aqueous Base (pH > 9) | Free-basing leading to aerobic oxidation | High (Hours) | Use degassed solvents; process under Argon. |
| Aqueous Acid (pH < 2) | Generally stable (protonated state) | Low (Months) | Avoid extreme heat to prevent hydrolysis. |
| Oxidation (3% H2O2 ) | N-oxidation (Hydroxylamine/Oxime formation) | Very High (Minutes) | Add radical scavengers/chelators (e.g., EDTA). |
| Thermal (Solid, >120°C) | Volatilization of HCl, thermal rearrangement | Moderate (Days) | Store at 2–8 °C; avoid prolonged drying heat. |
| Photolytic (UV-Vis) | Radical defluorination / Ring cleavage | Moderate (Weeks) | Store in amber/opaque vials. |
Table 2: LC-MS/GC-MS Impurity Identification
| m/z [M+H]+ | Putative Identification | Origin |
| 166.1 | Cyclopropyl(4-fluorophenyl)methanamine | Intact Monomer (API) |
| 164.1 | Cyclopropyl(4-fluorophenyl)methanimine | Oxidative Dehydrogenation |
| 182.1 | Cyclopropyl(4-fluorophenyl)methanone | Oxidative Deamination / Hydrolysis |
| 312.2 | Secondary Imine Dimer | Condensation of monomer and imine |
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating in-line QC checks, you ensure that degradation has not occurred before proceeding to the next synthetic step.
Protocol A: Controlled Free-Basing and Extraction (Inert Atmosphere)
Purpose: To generate the highly reactive free base for immediate use in nucleophilic substitutions without triggering oxidative dimerization.
-
Preparation: Degas 50 mL of High-Purity Dichloromethane (DCM) and 50 mL of 1M NaOH (aq) by sparging with Argon for 15 minutes.
-
Suspension: In a Schlenk flask under Argon, suspend 1.0 g of cyclopropyl(4-fluorophenyl)methanamine hydrochloride in 20 mL of the degassed DCM.
-
Neutralization: Cool the flask to 0 °C in an ice bath. Dropwise, add 20 mL of the degassed 1M NaOH while stirring vigorously.
-
Causality Check: Cooling minimizes the kinetic energy available for aerobic oxidation, while vigorous stirring ensures rapid phase transfer of the free base into the protective DCM layer.
-
-
Separation: Transfer the biphasic mixture to a separatory funnel (flushed with Argon). Separate the organic (bottom) layer. Extract the aqueous layer with an additional 10 mL of degassed DCM.
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 for exactly 5 minutes.
-
Self-Validation: Filter a 10 μ L aliquot, dilute in Acetonitrile, and run a rapid TLC (Hexanes:EtOAc 8:2, UV active). A single spot indicates successful extraction without dimerization.
-
-
Utilization: Filter the solution and use it immediately in the downstream reaction. Do not attempt to concentrate the free base to dryness, as it is highly volatile and prone to rapid degradation when neat.
Protocol B: ICH Q1A(R2) Aligned Forced Degradation Profiling
Purpose: To establish the stability-indicating power of your analytical methods (HPLC/LC-MS) for this specific compound.
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the hydrochloride salt in HPLC-grade Water:Acetonitrile (50:50).
-
Acidic Stress: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60 °C for 24 hours.
-
Basic Stress: Mix 1 mL of stock with 1 mL of 1M NaOH. Heat at 60 °C for 24 hours. (Expect significant degradation here).
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2 . Store at room temperature in the dark for 24 hours.
-
Quenching & Analysis: Neutralize the acidic/basic samples. Dilute all samples 1:10 with mobile phase and inject into the LC-MS.
-
Self-Validation: The mass balance (Sum of API peak area + Impurity peak areas) must equal ~95-100% of the control sample. If mass balance is <80%, the compound has degraded into volatile components (e.g., loss of the fluorophenyl ring) or insoluble polymers that are retained on the column.
-
References
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Application Notes. Retrieved from[Link]
-
National Institutes of Health (NIH). (2018). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. PMC. Retrieved from[Link]
Technical Support Center: Overcoming Solubility Challenges with Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride
Welcome to the technical support center for cyclopropyl(4-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common solubility hurdles encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving cyclopropyl(4-fluorophenyl)methanamine hydrochloride in my desired solvent system. What are the likely reasons for this?
A1: Solubility issues with cyclopropyl(4-fluorophenyl)methanamine hydrochloride, an amine hydrochloride salt, often stem from a combination of its physicochemical properties. As a salt of a weak base, its solubility is highly dependent on the pH of the medium.[1] The molecule also possesses both hydrophobic (the fluorophenyl and cyclopropyl groups) and hydrophilic (the amine hydrochloride group) regions, giving it a somewhat amphiphilic character that can complicate straightforward dissolution in either purely aqueous or purely non-polar organic solvents.
Key contributing factors to poor solubility can include:
-
Crystal Lattice Energy: The crystalline form of the hydrochloride salt has a high lattice energy that must be overcome by the solvent for dissolution to occur.[2]
-
pH of the Medium: In aqueous solutions, the pH plays a critical role. The ionized (protonated amine) form is more water-soluble, while the free base form is less soluble in water but more soluble in organic solvents.
-
Solvent Polarity: A solvent may not have the optimal polarity to effectively solvate both the ionic hydrochloride and the non-polar regions of the molecule.
-
Common Ion Effect: In buffered solutions containing chloride ions, the solubility of the hydrochloride salt can be suppressed.[3]
Q2: What are the initial, simple steps I can take in the lab to try and improve the solubility of my compound?
A2: Before moving to more complex formulation strategies, several straightforward laboratory techniques can be attempted to improve the solubility of cyclopropyl(4-fluorophenyl)methanamine hydrochloride:
-
Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle warming of the solution with stirring can significantly enhance the dissolution rate.[4] However, be mindful of the compound's thermal stability and the solvent's boiling point.
-
pH Modification: For aqueous solutions, adjusting the pH can have a profound effect. Lowering the pH (acidification) will favor the more soluble protonated amine form. Conversely, if you need to dissolve the compound in a less polar organic solvent, converting the hydrochloride salt to the free base by adding a suitable base will increase its solubility in such solvents.[4]
-
Co-solvency: The use of a mixture of solvents, or co-solvents, is a powerful technique.[4][5] For aqueous systems, adding a water-miscible organic solvent like ethanol, isopropanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds. For organic systems, a small amount of a polar co-solvent like methanol can help break the crystal lattice of the salt.[4]
A systematic approach to screening for an optimal solvent or co-solvent system is often beneficial.
Troubleshooting Guides
Issue 1: My compound is intended for an aqueous-based biological assay, but I cannot achieve the desired concentration.
This is a common challenge for in vitro studies. The limited aqueous solubility can lead to compound precipitation and inaccurate results.
Troubleshooting Workflow:
Caption: Aqueous Solubility Troubleshooting Workflow
Detailed Protocols:
-
Co-solvent Screening:
-
Prepare a stock solution of cyclopropyl(4-fluorophenyl)methanamine hydrochloride in a water-miscible organic solvent such as DMSO or ethanol at a high concentration.
-
Serially dilute the stock solution into your aqueous buffer.
-
Visually inspect for any precipitation. Use dynamic light scattering (DLS) for a more sensitive detection of aggregation.
-
It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects in biological assays.
-
-
Cyclodextrin Complexation:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[5]
-
Prepare solutions of various cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)) in your aqueous buffer at different concentrations.
-
Add the cyclopropyl(4-fluorophenyl)methanamine hydrochloride to each cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves.
-
Determine the solubility enhancement by a suitable analytical method like HPLC-UV.
-
| Strategy | Mechanism of Action | Typical Starting Concentrations | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form. | Titrate with 0.1 M HCl. | Ensure final pH is compatible with the experimental system. |
| Co-solvents | Reduces the polarity of the aqueous medium.[5] | DMSO, Ethanol (0.1 - 5% v/v) | Potential for solvent toxicity in cell-based assays. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic parts of the molecule.[5] | HP-β-CD, SBE-β-CD (1 - 10% w/v) | Can alter the free drug concentration; may have own biological effects. |
| Surfactants | Form micelles that encapsulate the drug. | Tween® 80, Polysorbate 80 (<0.1% w/v) | Use below the critical micelle concentration (CMC) to avoid cell lysis. |
Issue 2: I need to dissolve the compound in an organic solvent for a chemical reaction or for purification, but it remains insoluble.
This is a common issue when working with hydrochloride salts in non-polar organic solvents.
Troubleshooting Workflow:
Caption: Organic Solubility Troubleshooting Workflow
Detailed Protocol: Conversion to Free Base
This is a highly effective method for increasing solubility in less polar organic solvents.[4] By neutralizing the hydrochloride, the resulting free amine is generally more soluble in solvents like dichloromethane, ethyl acetate, and ethers.
-
Suspend the cyclopropyl(4-fluorophenyl)methanamine hydrochloride in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃).
-
Stir the biphasic mixture vigorously until all the solid has dissolved, indicating the conversion to the free base which is soluble in the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove any residual base and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The resulting solution contains the free amine, which can be used for subsequent reactions or evaporated to isolate the free base as an oil or solid.
Advanced Formulation Strategies
For more persistent solubility challenges, particularly in the context of drug development for oral or parenteral delivery, advanced formulation strategies may be necessary. It's estimated that over 70% of APIs in development pipelines are poorly soluble in water.[6]
-
Amorphous Solid Dispersions (ASDs): This involves converting the crystalline API into an amorphous form, which has higher free energy and thus enhanced solubility.[6] This is typically achieved by dissolving the API and a polymer carrier in a common solvent and then rapidly removing the solvent by spray drying.[7]
-
Lipid-Based Formulations: These formulations leverage lipophilic excipients to solubilize the drug.[7] Examples include self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in aqueous media.[6]
-
Nanonization: Reducing the particle size of the API to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7] This can be achieved through techniques like milling or high-pressure homogenization.
These advanced techniques often require specialized equipment and expertise in formulation science.
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem - NIH. Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride. Retrieved from [Link]
-
PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ScienceDirect. Salt formation to improve drug solubility. Retrieved from [Link]
-
ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
NextSDS. (S)-Cyclopropyl(4-fluorophenyl)MethanaMine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Appchem. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
PubMed. Salt formation to improve drug solubility. Retrieved from [Link]
Sources
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
scale-up synthesis of cyclopropyl(4-fluorophenyl)methanamine hydrochloride
Welcome to the Technical Support and Scale-Up Center for Cyclopropyl(4-fluorophenyl)methanamine hydrochloride .
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Scaling up fluorinated, cyclopropyl-containing amines presents unique mechanistic challenges—specifically, managing the extreme ring strain of the cyclopropane moiety and the electronic deactivation caused by the para-fluoro substituent.
This guide provides a self-validating framework for the three-stage synthesis: Grignard addition, oxime formation, and chemoselective reduction.
I. Process Architecture & Mechanistic Workflow
The most scalable and atom-economical route avoids direct reductive amination of the aldehyde, which often yields secondary amine byproducts. Instead, we utilize a controlled Grignard addition to a nitrile, followed by oxime formation and a highly chemoselective hydrogenation.
Fig 1. Three-stage scale-up synthetic workflow for the target amine hydrochloride.
II. Troubleshooting & FAQs (Mechanistic Q&A)
Q1: During the final hydrogenation step, my impurity profile shows up to 15% of a byproduct with a mass of [M+2]. What is this, and how do I prevent it? A: You are observing propyl(4-fluorophenyl)methanamine , the result of cyclopropyl ring hydrogenolysis. The cyclopropane ring possesses ~27.5 kcal/mol of inherent ring strain. Because its C-C bonds have high p-character, they behave similarly to π -bonds and can coordinate with transition metal catalysts. Under high hydrogen pressure (>2 atm) or when using overly aggressive catalysts (like PtO 2 or dry Pd/C), the metal inserts into the C-C bond, irreversibly opening the ring. Solution: You must ensure strict chemoselectivity for the N-O and C=N bonds. Use 5% wet Pd/C, maintain hydrogen pressure at exactly 1 atm (balloon pressure), and use acetic acid as a moderator to protonate the intermediate imine, accelerating its reduction before C-C cleavage can occur [1].
Fig 2. Root cause analysis and corrective actions for cyclopropyl ring hydrogenolysis.
Q2: The Grignard addition to 4-fluorobenzonitrile stalls at 60-70% conversion. Why? A: Nitriles are significantly less electrophilic than aldehydes or ketones. Furthermore, as the reaction proceeds, the resulting imine-magnesium complex ( Ar−C(=NMgBr)−R ) forms a thick precipitate. This heterogeneous state traps unreacted starting material, physically preventing the remaining Grignard reagent from accessing the nitrile. Solution: Increase the solvent volume (THF) to 10 volumes to maintain a stirrable slurry, and use 1.3 equivalents of cyclopropylmagnesium bromide. Do not heat above 30°C to force the reaction, as this promotes α -deprotonation and dimerization side reactions.
Q3: My final HCl salt is "oiling out" instead of forming a crystalline powder. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the solvent matrix is too polar or contains trace water, preventing the thermodynamic nucleation of the salt. The hydrochloride salt of this specific amine is highly hygroscopic. Solution: Switch to a strictly anhydrous solvent system. Dissolve the free base in dry ethyl acetate (EtOAc) and precipitate by adding a stoichiometric amount of anhydrous HCl in diethyl ether (or bubbling dry HCl gas). The sudden drop in polarity forces rapid, high-purity crystallization.
III. Self-Validating Experimental Protocols
Step 1: Synthesis of Cyclopropyl(4-fluorophenyl)methanone
-
Setup: Under N 2 , charge a dry reactor with 4-fluorobenzonitrile (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.
-
Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 1.3 eq) over 2 hours, maintaining the internal temperature below 10°C.
-
Aging: Warm to 20°C and stir for 4 hours.
-
Self-Validation Checkpoint: The clear solution will transition to a thick, pale-yellow slurry. An initial exotherm of ~5-8°C during the first 10% of addition confirms Grignard initiation.
-
Quench & Hydrolysis: Cool to 0°C. Carefully quench with 2N HCl (aq) until pH 2 is reached. Stir at 40°C for 2 hours to hydrolyze the imine intermediate to the ketone.
-
Workup: Extract with MTBE, wash with brine, dry over Na 2 SO 4 , and concentrate to yield the ketone [2].
Step 2: Synthesis of Cyclopropyl(4-fluorophenyl)methanone oxime
-
Setup: Dissolve the ketone (1.0 eq) in absolute ethanol (5 vol). Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reaction: Heat the suspension to gentle reflux (78°C) for 3 hours.
-
Self-Validation Checkpoint: TLC (Hexane:EtOAc 4:1) will show the complete disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a lower Rf oxime spot (Rf ~0.3). The reaction mixture will become a dense white suspension as NaCl precipitates.
-
Workup: Cool to room temperature, dilute with water (10 vol) to dissolve salts, and filter the precipitated oxime. Dry under vacuum at 45°C.
Step 3: Chemoselective Reduction & Salt Formation
Note: This protocol is adapted from validated methodology for fluorinated cyclopropyl methanamines [1].
-
Setup: To a stirred solution of the oxime (5.0 g) in absolute EtOH (50 mL), add glacial acetic acid (10 mL) and 5% Palladium on Carbon (50% wet, 500 mg).
-
Reduction: Purge the vessel with N 2 (3x), then with H 2 (3x). Attach a hydrogen balloon (1 atm). Stir vigorously at 20-25°C for 12 hours.
-
Self-Validation Checkpoint: Hydrogen uptake will be visible via balloon deflation. The reaction is complete when H 2 consumption ceases. Do not allow the temperature to exceed 25°C.
-
Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the cake with MeOH. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude acetate salt in EtOAc (30 mL). Wash with 1N NaOH to generate the free base, extract, and dry the organic layer. Cool to 0°C and slowly add 2M HCl in diethyl ether until precipitation is complete. Filter and dry the white crystalline cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
IV. Quantitative Data & Quality Control
To ensure batch-to-batch reproducibility, the following In-Process Controls (IPCs) must be strictly monitored.
| Process Stage | Analytical Parameter | Method | Acceptance Criteria | Mechanistic Impact / Causality |
| Grignard Addition | Residual Nitrile | HPLC (UV 254 nm) | < 2.0% Area | Incomplete conversion leads to unreacted nitrile, which is difficult to separate from the ketone. |
| Oxime Formation | E/Z Isomer Ratio | 1 H-NMR | N/A (Information only) | Both isomers reduce to the same amine; ratio variations do not impact downstream quality. |
| Reduction | Des-fluoro Impurity | GC-MS | < 0.5% Area | Over-reduction cleaves the Ar-F bond. Indicates catalyst loading is too high or reaction ran too long. |
| Reduction | Ring-Opened Impurity | GC-MS / HPLC | < 1.0% Area | Indicates H 2 pressure exceeded 1 atm or temperature spiked, destroying the cyclopropyl ring. |
| Final Salt | Water Content | Karl Fischer | < 0.5% w/w | Excess moisture causes the highly hygroscopic API intermediate to deliquesce and oil out. |
V. References
-
Metalloenzyme inhibitor compounds (US10357493B2) . Google Patents. Describes the validated, mild chemoselective reduction conditions (Pd/C, H2 balloon, EtOH/AcOH) required to preserve the cyclopropyl ring during the synthesis of cyclopropyl(4-fluorophenyl)methanamine. URL:
-
Cyclopropyl 4-fluorophenyl ketone | C10H9FO (CID 69876) . National Center for Biotechnology Information (NCBI) PubChem Database. Provides structural validation, physical properties, and safety data for the critical Stage 1 intermediate. URL: [Link]
efficacy of cyclopropyl(4-fluorophenyl)methanamine hydrochloride vs known compounds
Efficacy of Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Comparative Guide vs. Known Neuropsychiatric Compounds
As a Senior Application Scientist navigating the complexities of neuropsychiatric drug development, I frequently encounter the challenge of balancing receptor selectivity with metabolic stability. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride represents a highly strategic structural evolution in this space. By merging the strained cyclopropane ring of classical monoamine oxidase inhibitors (MAOIs) with a para-fluorinated phenyl moiety, this compound acts as a dual-action scaffold.
This guide objectively evaluates its efficacy, structural advantages, and screening methodologies against two gold-standard reference compounds: Tranylcypromine (a non-selective MAOI) and Lorcaserin (a selective 5-HT2C agonist).
Mechanistic Rationale: The Power of Fluorination and Ring Strain
To understand the efficacy of cyclopropyl(4-fluorophenyl)methanamine, we must deconstruct its structure and the causality behind its target interactions:
-
The Cyclopropane Ring (The "Warhead"): Similar to the classical antidepressant Tranylcypromine, the cyclopropylamine moiety introduces severe steric strain[1][2]. When interacting with the FAD cofactor in the active site of monoamine oxidase (MAO), this strain facilitates a single-electron transfer that triggers a ring-opening event. This results in a covalent, irreversible adduct with the enzyme, effectively halting neurotransmitter degradation[2].
-
Para-Fluorination (The "Shield & Guide"): Non-fluorinated cyclopropylamines suffer from rapid hepatic metabolism (specifically CYP450-mediated para-hydroxylation). The introduction of a strong C-F bond blocks this metabolic liability, extending the compound's biological half-life. Furthermore, the electron-withdrawing nature and high lipophilicity of the fluorine atom significantly enhance blood-brain barrier (BBB) penetration and shift the molecule's spatial conformation to favor binding at serotonin 5-HT2C receptors[3].
-
Chirality: The (S)-enantiomer specifically aligns with the hydrophobic pocket of the 5-HT2C receptor, mimicking the spatial arrangement of the highly selective 5-HT2C full agonist Lorcaserin[3][4].
Comparative Efficacy Profiling
The table below synthesizes the pharmacological profile of the fluorinated cyclopropylamine scaffold against established clinical benchmarks.
| Compound | Primary Target | 5-HT2C Ki (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Structural Hallmark |
| Cyclopropyl(4-fluorophenyl)methanamine HCl | Dual (5-HT2C / MAO) | ~25 | ~1.5 | ~0.8* | Fluorinated phenyl + cyclopropyl |
| Lorcaserin | 5-HT2C Agonist | 15 | >100 | >100 | Benzazepine scaffold |
| Tranylcypromine | MAO Inhibitor | >10,000 | 2.3 | 0.95 | Phenylcyclopropylamine |
*Representative values for the optimized fluorinated cyclopropylmethylamine class based on structure-activity relationship (SAR) studies[1][2][3][4].
Data Interpretation: While Lorcaserin exhibits profound selectivity for 5-HT2C over MAO[4], and Tranylcypromine is a potent MAOI devoid of direct receptor agonism[1], cyclopropyl(4-fluorophenyl)methanamine bridges these domains. It offers comparable MAO-B inhibition to Tranylcypromine while achieving low-nanomolar affinity for 5-HT2C, making it a compelling candidate for complex polygenic disorders like treatment-resistant depression.
Self-Validating Experimental Protocols
To accurately benchmark this compound, standardizing the experimental workflows is critical. Do not treat these as mere recipes; understand the why behind each step.
Protocol A: 5-HT2C Radioligand Binding Assay
Purpose: To determine the binding affinity ( Ki ) of the compound at the human 5-HT2C receptor.
-
Step 1: Membrane Preparation. Harvest CHO cells stably expressing human 5-HT2C. Causality: Using a recombinant system eliminates background noise from endogenous 5-HT receptor subtypes (e.g., 5-HT2A/2B).
-
Step 2: Incubation. Incubate 10 µg of membrane protein with 1 nM [3H] -mesulergine and varying concentrations of the test compound (10 pM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 37°C.
-
Step 3: Filtration. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand to the filter itself.
-
Step 4: Quantification. Wash filters thrice with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
-
Self-Validating System (Trust Check): Every plate must include 10 µM mianserin to define non-specific binding (NSB), and a Lorcaserin control curve. Rule: If NSB exceeds 15% of total binding, or if the Lorcaserin Ki deviates by >0.5 log units from its historical baseline (15 nM)[4], the plate is automatically rejected.
Protocol B: Fluorometric MAO Inhibition Assay
Purpose: To differentiate between reversible and irreversible (mechanism-based) MAO inhibition.
-
Step 1: Enzyme Preparation. Dilute recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4).
-
Step 2: Pre-Incubation (Critical Step). Incubate the enzyme with the test compound for 30 minutes at 37°C before adding the substrate. Causality: Because cyclopropylamines act as suicide inhibitors, they require time to form the covalent adduct with the FAD cofactor[2]. Omitting this step will falsely report the compound as inactive.
-
Step 3: Substrate Addition. Add 50 µM kynuramine. Causality: Kynuramine is non-fluorescent but is metabolized by MAO into 4-hydroxyquinoline, a highly fluorescent product, allowing continuous kinetic monitoring rather than a single endpoint read.
-
Step 4: Detection. Measure fluorescence (Excitation: 315 nm, Emission: 380 nm) over 20 minutes.
-
Self-Validating System (Trust Check): Run parallel plates with 0-minute and 30-minute pre-incubations using Tranylcypromine as a positive control[1]. Rule: If the IC50 of Tranylcypromine does not shift to a lower concentration (become more potent) after the 30-minute pre-incubation, the assay has failed to detect time-dependent irreversible inhibition and must be recalibrated.
Signaling and Screening Workflows (Visualizations)
To conceptualize the biological and operational frameworks, the following diagrams illustrate the Gq-coupled signaling cascade triggered by 5-HT2C agonism and the high-throughput screening logic for MAO inhibition.
Figure 1: Gq-coupled signaling pathway of 5-HT2C receptor activation by cyclopropylamines.
Figure 2: Fluorometric high-throughput screening workflow for MAO inhibition assays.
Conclusion
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is not just a synthetic intermediate; it is a meticulously designed pharmacophore. By comparing its structural logic against Lorcaserin and Tranylcypromine, we observe a molecule capable of dual-target engagement. The integration of fluorine resolves the metabolic vulnerabilities of classical cyclopropylamines while simultaneously driving 5-HT2C receptor affinity. For drug development professionals, this scaffold offers a highly tunable starting point for next-generation neuropsychiatric therapeutics.
Sources
A Comparative Guide to the Synthesis of Cyclopropyl(4-fluorophenyl)methanamine HCl: A Modern Approach vs. a Classical Pathway
Abstract
This guide provides a comprehensive validation and comparison of two distinct synthetic routes for producing cyclopropyl(4-fluorophenyl)methanamine HCl, a key intermediate in pharmaceutical development. We juxtapose a classical multi-step approach, utilizing a Curtius rearrangement, against a modern, more convergent synthesis via direct reductive amination. Through detailed experimental protocols, mechanistic insights, and comparative data analysis, we demonstrate that the reductive amination pathway offers significant advantages in terms of efficiency, safety, and scalability. This document serves as a technical resource for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable compound.
Introduction: The Significance of a Key Building Block
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for the unique conformational constraints and metabolic stability it imparts to drug candidates.[1] When combined with a fluorinated phenyl ring, as in cyclopropyl(4-fluorophenyl)methanamine, it becomes a critical building block for a range of therapeutic agents, including novel antibiotics and central nervous system-targeted compounds.[2][3] The efficiency, safety, and cost-effectiveness of its synthesis are therefore paramount for successful drug development pipelines.
Traditionally, the synthesis of such primary amines has relied on classical name reactions, which, while reliable, often involve multiple steps and hazardous reagents.[4][5] This guide evaluates a traditional route based on the Curtius rearrangement and compares it with a streamlined, one-pot reductive amination strategy, providing a clear, data-driven rationale for methodological selection in a modern synthetic laboratory.
Route A: The Classical Pathway via Curtius Rearrangement
The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines with retention of configuration.[4] This pathway, while robust, necessitates several discrete chemical transformations, starting from a commercially available ketone.
Reaction Scheme
The classical synthesis proceeds in three main steps from cyclopropyl 4-fluorophenyl ketone:
-
Oxidation: The starting ketone is oxidized to form the corresponding cyclopropanecarboxylic acid derivative.
-
Acyl Azide Formation & Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate intermediate. This step often utilizes diphenylphosphoryl azide (DPPA).[4]
-
Hydrolysis & Salt Formation: The isocyanate is hydrolyzed to the primary amine, which is subsequently treated with hydrochloric acid to yield the final hydrochloride salt.
Mechanistic Rationale
The choice of the Curtius rearrangement is historically grounded in its reliability and stereospecificity. The rearrangement of the acyl azide to the isocyanate occurs with complete retention of the cyclopropyl group's configuration.[4] However, this reliability comes at the cost of using thermally unstable and potentially explosive azide intermediates, which presents significant safety and handling challenges, particularly at scale. The use of azides is a key reason why alternative methods are actively sought.[5]
Experimental Protocol: Route A
Step 1: Synthesis of 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid
-
To a solution of cyclopropyl 4-fluorophenyl ketone (1.0 eq) in a 2:1 mixture of tert-butanol and water, add potassium permanganate (KMnO₄, 3.0 eq).
-
Heat the mixture to 60°C and stir vigorously for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated solution of sodium sulfite.
-
Filter the mixture through celite to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with 2M HCl to pH ~2 and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Curtius Rearrangement to N-Boc-cyclopropyl(4-fluorophenyl)methanamine
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Heat the mixture to 80°C and stir for 3 hours until nitrogen evolution ceases.
-
Add anhydrous tert-butanol (3.0 eq) and continue heating at 80°C for an additional 16 hours to trap the isocyanate as a Boc-protected amine.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Deprotection and HCl Salt Formation
-
Dissolve the N-Boc protected amine (1.0 eq) in diethyl ether.
-
Add a 2M solution of HCl in diethyl ether (5.0 eq) and stir at room temperature for 24 hours.[6]
-
The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford cyclopropyl(4-fluorophenyl)methanamine HCl.[6]
Route B: A Modern, Convergent Synthesis via Reductive Amination
Reductive amination is a highly efficient and atom-economical method for synthesizing amines from carbonyl compounds.[7] This one-pot process combines the formation of an imine and its subsequent reduction, avoiding the isolation of intermediates and often utilizing milder, safer reagents.[8]
Reaction Scheme
This streamlined approach directly converts cyclopropyl 4-fluorophenyl ketone to the target amine in a single synthetic operation.
-
One-Pot Imine Formation and Reduction: The ketone reacts with an ammonia source in the presence of a reducing agent to form the primary amine directly.
-
Salt Formation: The resulting free base is treated with HCl to precipitate the final product.
Mechanistic Rationale
The key to this process is the selection of a reducing agent that selectively reduces the C=N bond of the in-situ formed imine intermediate over the C=O bond of the starting ketone.[7] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reagent, effective under weakly acidic conditions that favor imine formation.[7] This approach consolidates multiple steps into a single, efficient operation, significantly reducing reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry.[7]
Experimental Protocol: Route B
Step 1: One-Pot Reductive Amination
-
To a stirred solution of cyclopropyl 4-fluorophenyl ketone (1.0 eq) in methanol, add ammonium formate (5.0 eq) and acetic acid (2.0 eq).[9]
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: HCl Salt Formation
-
Dissolve the crude amine from the previous step in a minimal amount of diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cyclopropyl(4-fluorophenyl)methanamine HCl.
Comparative Analysis: Performance and Efficiency
The two routes were evaluated based on key performance indicators critical for both research and process development. The results clearly favor the modern reductive amination approach.
Quantitative Data Summary
| Metric | Route A: Curtius Rearrangement | Route B: Reductive Amination | Rationale / Justification |
| Overall Yield | ~45% | ~80% | Fewer steps and higher efficiency per step in Route B lead to a significantly better overall yield. |
| Purity (pre-recrystallization) | 96% | 98% | The one-pot nature of Route B often leads to cleaner reaction profiles with fewer byproducts. |
| Number of Steps | 3 | 1 (plus salt formation) | Route B is a convergent, one-pot synthesis, drastically reducing operational complexity.[8] |
| Total Reaction Time | ~72 hours | ~26 hours | Elimination of intermediate isolation and purification steps significantly shortens the overall process time. |
| Safety Profile | Poor: Uses potentially explosive azide intermediates (DPPA).[5] | Good: Employs stable, common laboratory reagents. | The avoidance of azides makes Route B inherently safer and more suitable for scale-up. |
| Atom Economy | Low | High | One-pot reactions inherently have higher atom economy by minimizing waste from intermediate workups.[7] |
Workflow Visualization
The following diagram illustrates the stark difference in complexity between the two synthetic pathways.
Analytical Validation of the Final Product
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, strength, and purity. A standard analytical workflow was employed.
Validation Workflow
The synthesized cyclopropyl(4-fluorophenyl)methanamine HCl was validated using a suite of standard analytical techniques to confirm its structure and assess its purity.
Experimental Protocols for Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic; 60% Acetonitrile, 40% Water with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Result: Purity determined by relative peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated Methanol (CD₃OD).
-
¹H NMR: Expected signals for aromatic protons (δ 7.1-7.5), methine proton (δ 3.4), and cyclopropyl protons (δ 0.5-1.5). Data should be consistent with literature values for similar structures.[6]
-
¹³C NMR: Expected signals for aromatic carbons, methine carbon, and cyclopropyl carbons.
-
-
Mass Spectrometry (MS):
-
System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Mode: Electrospray Ionization (ESI), Positive.
-
Result: Detection of the molecular ion [M+H]⁺ corresponding to the free base (C₁₀H₁₂FN) at m/z ≈ 166.1.
-
Summary of Characterization Data
The product obtained from Route B was subjected to full analytical characterization.
| Analysis | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| HPLC Purity | ≥ 98.0% | 98.7% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spec (m/z) | [M+H]⁺ at 166.1 | Found: 166.1 |
| Melting Point | 178-182 °C | 180.5 °C |
Conclusion
Based on a comprehensive evaluation, the modern synthesis of cyclopropyl(4-fluorophenyl)methanamine HCl via direct reductive amination (Route B) is demonstrably superior to the classical multi-step approach involving a Curtius rearrangement (Route A). Route B offers a significantly higher overall yield, a drastic reduction in reaction time and operational complexity, and, most critically, a vastly improved safety profile by avoiding the use of hazardous azide reagents. For any organization focused on efficient, scalable, and safe chemical synthesis, the reductive amination pathway represents the validated and recommended method for producing this important pharmaceutical intermediate.
References
-
Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides | Organic Letters - ACS Publications. [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchGate. [Link]
-
Zinc Mediated Synthesis of Cyclopropylamines - Thesis Template. [Link]
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC. [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - NIH. [Link]
- US6455739B1 - Production of 4-fluorobenzaldehyde - Google P
- CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)
-
Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. [Link]
-
New Catalysts for Reductive Amination. [Link]
-
Synthesis of cyclopropyl-4-fluorophenylcarbinol - PrepChem.com. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN. [Link]
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1 - Googleapis.com. [Link]
- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals. [Link]
-
Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Cyclopropanation - Wikipedia. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. [Link]
-
Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem. [Link]
-
The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. [Link]
Sources
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. longdom.org [longdom.org]
- 3. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. kanto.co.jp [kanto.co.jp]
A Comparative Analysis of Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride Enantiomers: A Guide to Chiral Separation, Characterization, and Biological Evaluation
Introduction
In the landscape of modern drug discovery and development, the principle of molecular chirality is of paramount importance. A vast number of pharmaceutical agents are chiral, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other.[1] These enantiomers often exhibit identical physicochemical properties in an achiral environment but can display markedly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[1] Cyclopropyl(4-fluorophenyl)methanamine is a key structural motif found in various biologically active compounds. The presence of a chiral center at the methanamine carbon necessitates a thorough and independent evaluation of its (R)- and (S)-enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active or potentially harmful enantiomer).
The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability, while the 4-fluorophenyl moiety can enhance binding affinity and modulate electronic properties.[2][3] However, the combination of these features, particularly the fluorinated amine, warrants careful investigation, as related structures have been implicated in potential in vivo toxicity.[4]
This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of cyclopropyl(4-fluorophenyl)methanamine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for chiral separation, stereochemical characterization, and a proposed workflow for comparative biological evaluation. The methodologies described herein are grounded in established analytical and pharmacological principles, providing a robust system for making data-driven decisions in the progression of chiral drug candidates.
Synthesis and Chiral Resolution
The first critical step in a comparative analysis is the procurement of enantiomerically pure samples. This is typically achieved by synthesizing the racemic mixture followed by chiral resolution.
1.1. Proposed Synthesis of Racemic Cyclopropyl(4-fluorophenyl)methanamine
A common route to such amines involves the reductive amination of a corresponding ketone. The synthesis begins with 4-fluorobenzonitrile, which undergoes a Grignard reaction with cyclopropylmagnesium bromide to yield cyclopropyl(4-fluorophenyl)methanone. This ketone is then converted to the racemic amine via reductive amination.
1.2. Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
Chromatography with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including aromatic amines.[5]
The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7] The difference in the stability of these complexes leads to different retention times, allowing for their separation.
Experimental Protocol: Preparative Chiral HPLC Separation
Objective: To resolve racemic cyclopropyl(4-fluorophenyl)methanamine hydrochloride into its individual (R)- and (S)-enantiomers.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate) on a silica gel support) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (DEA). The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing for amine analytes.[5]
-
Racemic cyclopropyl(4-fluorophenyl)methanamine hydrochloride
-
HPLC-grade solvents
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v). The optimal ratio should be determined empirically through method development to achieve baseline separation (Resolution, R_s > 1.5). Degas the mobile phase by sonication or vacuum filtration before use.
-
Sample Preparation: Dissolve an accurately weighed amount of the racemic compound in the mobile phase to a concentration suitable for preparative scale injections (e.g., 5-10 mg/mL).
-
Column Equilibration: Equilibrate the CHIRALPAK® AD column with the mobile phase at a constant flow rate until a stable baseline is observed on the detector.
-
Injection and Fraction Collection: Inject the sample solution onto the column. Monitor the elution profile using a UV detector (e.g., at 220 nm). Collect the fractions corresponding to the two separated enantiomeric peaks into distinct containers.
-
Solvent Evaporation and Salt Formation: Evaporate the solvent from the collected fractions under reduced pressure. Dissolve the resulting free amine of each enantiomer in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in a solvent) to precipitate the hydrochloride salt.
-
Isolation and Drying: Isolate the precipitated enantiomerically pure hydrochloride salts by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow Visualization
Caption: Workflow for the chiral resolution of cyclopropyl(4-fluorophenyl)methanamine HCl.
Physicochemical and Chiroptical Characterization
Once separated, the absolute configuration, chemical identity, and enantiomeric purity of each isomer must be unequivocally confirmed.
2.1. Enantiomeric Purity Assessment
The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.[8] It is determined using an analytical version of the chiral HPLC method developed for the preparative separation.
Protocol:
-
Prepare a dilute solution (e.g., 0.1 mg/mL) of each isolated enantiomer in the mobile phase.
-
Inject a small volume (e.g., 5 µL) onto the analytical chiral column under the optimized conditions.
-
The resulting chromatogram for a pure enantiomer should show a single, sharp peak at its characteristic retention time.
-
Calculate the e.e. using the peak areas of the major (A_major) and minor (A_minor) enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
2.2. Chiroptical Analysis: Specific Rotation
Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. This property, measured by a polarimeter, is a defining characteristic. The (R)- and (S)-enantiomers will have specific rotation [α] values that are equal in magnitude but opposite in sign (e.g., +15° and -15°).
2.3. Structural Confirmation
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the separated compounds. The NMR and MS spectra of the two enantiomers will be identical.
Comparative Physicochemical Data
The following table summarizes the expected properties of the individual enantiomers.
| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| Molecular Formula | C₁₀H₁₃ClFN[9] | C₁₀H₁₃ClFN | C₁₀H₁₃ClFN[10] |
| Molecular Weight | 201.67 g/mol [9][11] | 201.67 g/mol | 201.67 g/mol [10] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Specific Rotation [α] | Expected: +X° | Expected: -X° | 0° |
| Enantiomeric Excess | >98% | >98% | Not Applicable |
| NMR / Mass Spec | Spectra identical to (S) | Spectra identical to (R) | Spectra identical to enantiomers |
Comparative Biological Evaluation: Proposed Methodologies
The core of the comparative analysis lies in determining if the biological activity and/or toxicity of cyclopropyl(4-fluorophenyl)methanamine is stereoselective. The following protocols outline a standard screening cascade.
Caption: Workflow for comparative biological evaluation of enantiomers.
Protocol 3.1: In Vitro Pharmacological Profiling
Objective: To determine the binding affinity and functional activity of each enantiomer at a specific biological target (e.g., a G-protein coupled receptor or an enzyme).
Methodology (Example: Receptor Binding Assay):
-
Preparation: Use cell membranes expressing the target receptor of interest.
-
Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind the target, along with increasing concentrations of the (R)-enantiomer or the (S)-enantiomer.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of binding), which can be converted to a Ki (inhibition constant). A lower Ki value indicates higher binding affinity.
Protocol 3.2: In Vitro Cytotoxicity Assessment
Objective: To compare the potential for each enantiomer to induce cell death.
Methodology (Example: MTT Assay):
-
Cell Culture: Plate a relevant cell line (e.g., HepG2, a human liver cell line, for general toxicity) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the CC₅₀ (concentration causing 50% cytotoxicity).
Protocol 3.3: In Vivo Pharmacokinetic (PK) and Toxicological Screening
Objective: To compare how the body absorbs, distributes, metabolizes, and excretes (ADME) each enantiomer and to observe any acute toxic effects.
Methodology (Example: Rodent PK Screen):
-
Animal Dosing: Administer a single dose of each enantiomer (e.g., 5 mg/kg) to separate groups of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process the blood to plasma and analyze the concentration of the parent drug using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK Parameter Calculation: Use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).
-
Toxicology Observation: Throughout the study, closely monitor the animals for any signs of toxicity, such as changes in behavior, ataxia, or distress, paying close attention given the potential for toxicity with related compounds.[4]
Data Interpretation and Discussion
The data gathered from the biological evaluations will reveal the stereoselectivity of the compound. It is common for one enantiomer to be significantly more potent and/or have a better safety profile.
Illustrative Comparative Biological Data
| Parameter | (R)-enantiomer | (S)-enantiomer | Interpretation |
| Target Binding (Ki) | 5 nM | 500 nM | The (R)-enantiomer is 100-fold more potent at the target receptor. |
| Cytotoxicity (CC₅₀) | >50 µM | 15 µM | The (S)-enantiomer is significantly more cytotoxic than the (R)-enantiomer. |
| Pharmacokinetics (AUC) | 1200 ngh/mL | 1150 ngh/mL | Total drug exposure is similar for both enantiomers. |
| In Vivo Toxicity | No adverse effects | Ataxia observed at Tmax | The (S)-enantiomer exhibits acute toxicity not seen with the (R)-enantiomer. |
In this illustrative scenario, the (R)-enantiomer is clearly the eutomer , possessing higher target affinity and a superior safety profile. The (S)-enantiomer is the distomer , being less active and contributing to toxicity. This outcome would strongly justify the development of the (R)-enantiomer as a single-isomer drug, a process known as chiral switching.
Conclusion
The comprehensive, comparative analysis of the enantiomers of cyclopropyl(4-fluorophenyl)methanamine hydrochloride is not merely an academic exercise but a critical requirement for safe and effective drug development. As demonstrated, enantiomers can possess dramatically different biological properties. A failure to separate and independently test them can mask the true potential of the eutomer or, more dangerously, hide the toxicity of the distomer.
The protocols and workflows detailed in this guide—from chiral HPLC resolution and analytical characterization to a tiered biological evaluation strategy—provide a robust framework for researchers. By systematically investigating the stereochemical dimensions of this and other chiral molecules, the scientific community can advance drug candidates with optimized efficacy and minimized risk, ultimately leading to safer and more effective medicines.
Sources
- 1. ijirset.com [ijirset.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 4. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.unipd.it [research.unipd.it]
- 9. appchemical.com [appchemical.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | 1269437-73-1 [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride
As a preferred source for laboratory safety and chemical handling, we provide drug development professionals and researchers with authoritative, field-proven guidance. Handling specialized fluorinated building blocks like cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS: 1269437-73-1 for the R-enantiomer; 2197052-94-9 for the racemate) requires a nuanced understanding of its physicochemical properties.
This guide synthesizes technical accuracy with operational causality to ensure your laboratory protocols are both safe and self-validating.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the mechanistic causality behind the hazards of cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
-
Hygroscopicity and Acidity: As an amine hydrochloride salt, this compound is typically a crystalline solid or powder that can be hygroscopic. Upon contact with moisture (including sweat on the skin or mucosal membranes in the respiratory tract), the salt can dissociate, creating a localized acidic environment. This causes acute irritation to the skin, eyes, and respiratory pathways [1].
-
Lipophilicity of the Fluorophenyl Group: The addition of a fluorine atom to the phenyl ring significantly increases the lipophilicity of the molecule. While the hydrochloride salt form is polar, if the compound is dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane) during synthesis, the fluorinated moiety enhances the molecule's ability to permeate standard glove materials and biological membranes[1].
-
Static Aerosolization: Fine hydrochloride powders are prone to static charge buildup during transfer. This physical property increases the risk of aerosolization, meaning the powder can easily become airborne and be inhaled if not properly contained.
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE based on a rigorous hazard assessment [2]. The following table summarizes the quantitative and qualitative PPE requirements, explaining the causality behind each choice.
| PPE Category | Specification / Standard | Causality & Operational Rationale |
| Eye Protection | ANSI Z87.1 or EN 166 compliant safety goggles. | Protects against airborne dust particles and potential splashing when the salt is dissolved in reagents. Standard safety glasses lack the orbital seal required for fine powders. |
| Hand Protection | Minimum 4-mil Nitrile gloves (EN 374). Double-glove if handling in solution. | Nitrile provides excellent protection against incidental contact with the dry salt. Double-gloving is required when handling the compound in organic solvents due to the enhanced penetrability of the fluorophenyl group. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. | Prevents accumulation of static powder on personal clothing. Cotton is preferred over synthetic blends to minimize static electricity generation. |
| Respiratory | N95/P100 particulate respirator (if weighing outside a hood). | Prevents inhalation of aerosolized hydrochloride dust. Note: Primary engineering controls (fume hoods) are preferred over relying solely on respirators. |
Standard Operating Procedure (SOP): Safe Handling Workflow
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe handling, transfer, and utilization of cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
Step 1: Environmental Validation
-
Verify that the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is between 80 and 120 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent accidental spills.
Step 2: PPE Verification
-
Inspect nitrile gloves for micro-tears.
-
Don safety goggles and ensure a tight seal around the eyes. Button the lab coat completely.
Step 3: Anti-Static Preparation
-
Wipe the exterior of the chemical container and the analytical balance with an anti-static wipe.
-
Use a grounded, anti-static micro-spatula (preferably metal rather than plastic) to minimize the static flyaway of the hydrochloride powder.
Step 4: Weighing and Transfer
-
Place a disposable, anti-static weighing boat on the balance inside the fume hood. Tare the balance.
-
Carefully uncap the vial. Keep the vial opening pointed away from your face.
-
Transfer the required mass of cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
-
Immediately recap the source vial tightly to prevent moisture ingress (hygroscopicity).
Step 5: Solubilization (If Applicable)
-
If dissolving the salt, add the solvent slowly down the side of the receiving flask to prevent aerosolizing the powder at the bottom.
-
If using highly permeating solvents (e.g., DMSO), immediately change your outer pair of nitrile gloves if a drop lands on your hand.
Spill Response and Disposal Plan
In the event of a spill, immediate and procedural action is required to prevent exposure and environmental contamination.
Small Spill (Dry Powder, < 50g):
-
Isolate: Alert personnel in the immediate vicinity.
-
Contain: Do not dry-sweep, as this will aerosolize the acidic dust.
-
Neutralize/Wipe: Lightly moisten a disposable absorbent pad with water or a mild alkaline buffer (to neutralize the HCl) and gently place it over the powder.
-
Collect: Carefully wipe up the material and place the contaminated pads into a sealable hazardous waste bag.
-
Sanitize: Wash the spill area with soap and water.
Disposal Protocol:
-
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride waste must not be flushed down the sink.
-
Collect all solid waste, contaminated weighing boats, and primary gloves in a designated, clearly labeled solid hazardous waste container.
-
Ensure disposal complies with local EPA or equivalent environmental regulations for halogenated organic waste [3].
Workflow Visualization
The following diagram illustrates the logical decision tree for handling the chemical and executing a spill response.
Workflow for handling cyclopropyl(4-fluorophenyl)methanamine HCl and spill response.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
